Technical Documentation Center

2,2-Dimethyl-3-phenylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-3-phenylpropanamide
  • CAS: 101518-61-0

Core Science & Biosynthesis

Foundational

2,2-Dimethyl-3-phenylpropanamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of sterically hindered functional groups is a proven tactic for enhancing metabolic stability and conformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of sterically hindered functional groups is a proven tactic for enhancing metabolic stability and conformational rigidity. 2,2-Dimethyl-3-phenylpropanamide (CAS: 101518-61-0) is a highly specialized organic small molecule that exemplifies this design philosophy[1]. Characterized by its neopentyl core and primary amide functionality, this compound serves as a critical intermediate in the synthesis of complex pharmacophores and functional materials[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, structural causality, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Causality

Understanding the foundational data of a molecule is the first step in predicting its behavior in biological and chemical systems. The core quantitative data for 2,2-Dimethyl-3-phenylpropanamide is summarized below[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2,2-dimethyl-3-phenylpropanamide
CAS Number 101518-61-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Monoisotopic Mass 177.115364 Da
Topological Polar Surface Area (TPSA) 43.1 Ų
InChIKey NDEOSECSPZDGTI-UHFFFAOYSA-N
The Causality of the Neopentyl Core

The defining structural feature of 2,2-Dimethyl-3-phenylpropanamide is the gem-dimethyl group located at the alpha-carbon, which creates a quaternary carbon center (neopentyl core) adjacent to the amide carbonyl[1]. From a drug development perspective, this structural motif is not merely a geometric variation; it dictates the molecule's reactivity and biological fate:

  • Metabolic Shielding: Standard primary amides are highly susceptible to enzymatic hydrolysis and alpha-carbon oxidation by cytochrome P450 enzymes. The bulky gem-dimethyl group provides immense steric hindrance, effectively blocking enzymatic access to the alpha position and significantly increasing the metabolic half-life of the resulting pharmacophore.

  • Reactivity Moderation: In organic synthesis, the steric bulk moderates the reactivity of the amide group[1]. This allows chemists to perform selective transformations on other parts of a complex molecule without inadvertently reacting the amide, making it a highly reliable protecting/directing group in multi-step syntheses.

Synthetic Methodologies & Experimental Workflows

The synthesis of 2,2-Dimethyl-3-phenylpropanamide fundamentally relies on amide bond formation. While specialized routes exist—such as the ring-opening of 3,3-dimethyl-4-phenyl-1-[(triphenylmethyl)thio]-2-azetidinone using ammonia and a lithium reagent (yielding ~79%)[3][4]—the most scalable and universally applicable method is the two-step activation and amination of its corresponding carboxylic acid[3].

Experimental Protocol: Two-Step Amidation Workflow

This protocol outlines the synthesis of the target amide starting from 2,2-dimethyl-3-phenylpropanoic acid (CAS 5669-14-7).

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 1.0 equivalent of 2,2-dimethyl-3-phenylpropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality & Logic: The DMF acts as a catalyst, forming a highly reactive Vilsmeier-Haack type intermediate that facilitates the conversion of the acid to an acyl chloride. Anhydrous conditions are critical here; any moisture will immediately hydrolyze the acyl chloride back to the starting material, destroying the reaction yield.

Step 2: Nucleophilic Amination

  • Procedure: Once gas evolution (CO and CO₂) ceases, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Slowly add this solution to a vigorously stirred solution of aqueous ammonia (NH₄OH, excess) at 0°C.

  • Causality & Logic: The reaction is kept at 0°C to control the highly exothermic nucleophilic acyl substitution. The excess ammonia acts both as the nucleophile and as a base to neutralize the HCl byproduct, preventing the acidification of the reaction matrix.

Step 3: Workup and Isolation

  • Procedure: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanamide.

Synthesis A 2,2-Dimethyl-3-phenylpropanoic Acid (Precursor) B Activation Phase (Oxalyl Chloride + DMF) A->B Reagents added C Activated Intermediate (Acyl Chloride) B->C Activation D Amination Phase (Aqueous NH3 at 0°C) C->D Nucleophilic Acyl Substitution E 2,2-Dimethyl-3-phenylpropanamide (Target Molecule) D->E Amide Bond Formation

Synthetic workflow for 2,2-Dimethyl-3-phenylpropanamide via carboxylic acid activation.

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. Trustworthiness in synthesis relies on confirming that the structural causality (the neopentyl core) is intact.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of 2,2-dimethyl-3-phenylpropanamide is highly diagnostic due to the isolated spin systems[3]:

  • δ 7.0–7.4 ppm (Multiplet, 5H): Corresponds to the aromatic protons of the phenyl ring.

  • δ 5.5–6.0 ppm (Broad Singlet, 2H): Corresponds to the primary amide protons (NH₂). This peak will disappear upon D₂O exchange.

  • δ 2.8 ppm (Singlet, 2H): Corresponds to the benzylic methylene (CH₂) protons. Self-Validation Check: Because the adjacent alpha-carbon is quaternary (bearing no protons), this signal must appear as a sharp singlet. If a doublet is observed, the gem-dimethyl core is compromised.

  • δ 1.2 ppm (Singlet, 6H): Corresponds to the six protons of the gem-dimethyl group.

Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) should yield a strong [M+H]⁺ peak at m/z 178.24 , confirming the exact molecular weight of 177.24 g/mol [2].

Validation A Crude Product B 1H NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry (LC-MS) A->C Molecular Weight Confirmation D δ 7.0-7.4 ppm (5H, m) Phenyl Ring B->D E δ 2.8 ppm (2H, s) Methylene (CH2) B->E F δ 1.2 ppm (6H, s) gem-Dimethyl B->F G m/z 178.24 [M+H]+ Confirm MW 177.24 C->G

Analytical validation decision tree for confirming structure and molecular weight.

Applications in Drug Development

For drug development professionals, 2,2-Dimethyl-3-phenylpropanamide is more than a simple amide; it is a strategic building block.

  • Precursor to α-Tertiary Amines: Through reduction (e.g., using Lithium Aluminum Hydride, LiAlH₄), the amide can be converted into an α,α-dimethylphenethylamine derivative. These α-tertiary amines are highly prized in medicinal chemistry for their enhanced lipophilicity and resistance to monoamine oxidase (MAO) degradation, making them excellent scaffolds for central nervous system (CNS) therapeutics.

  • C(sp³)–H Activation Studies: The molecule serves as an excellent model substrate for advanced synthetic methodologies. Recent studies have utilized the amide as a directing group to achieve palladium-catalyzed heterotropic difunctionalization of unactivated C(sp³)–H bonds, allowing for the rapid construction of complex, highly functionalized 3D architectures[5].

By leveraging the unique physicochemical properties of its neopentyl-phenyl motif, researchers can systematically overcome pharmacokinetic liabilities in early-stage drug discovery.

References

  • 2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320. PubChem - NIH.[Link]

  • Pd(II)-Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp³)–H Activation. ACS Publications.[Link]

Sources

Exploratory

Thermochemical Properties of 2,2-Dimethyl-3-phenylpropanamide: A Technical Guide for Process Scale-Up

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide. Executive Summary In the landscape of modern drug development, the rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide.

Executive Summary

In the landscape of modern drug development, the rational design of synthetic pathways relies heavily on the precise understanding of intermediate thermochemistry. 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a highly specialized organic intermediate characterized by a neopentyl core and a terminal primary amide[1]. With a molecular formula of C11​H15​NO and a molecular weight of 177.24 g/mol [2], this compound serves as a critical precursor for constructing complex molecules with quaternary carbon centers.

As a Senior Application Scientist, I frequently encounter scale-up failures that stem from a fundamental misunderstanding of intermediate thermodynamics. The gem-dimethyl substitution at the α -carbon of this molecule introduces severe steric hindrance, which fundamentally alters its rotational entropy, heat capacity ( Cp​ ), and thermal stability compared to linear amides. This whitepaper establishes a rigorous, self-validating framework—combining Density Functional Theory (DFT) and Differential Scanning Calorimetry (DSC)—to accurately characterize the thermochemical properties of 2,2-Dimethyl-3-phenylpropanamide.

Mechanistic Insights: The Role of the Neopentyl Core

To understand the thermochemistry of 2,2-Dimethyl-3-phenylpropanamide, we must first analyze the causality between its structure and its thermodynamic behavior:

  • Suppression of Enolization: The presence of two methyl groups on the α -carbon creates a quaternary center, completely eliminating the possibility of α -proton abstraction. This prevents enolization, thereby significantly increasing the thermal activation energy required for degradation.

  • Rotational Barrier Restriction: The steric bulk of the gem-dimethyl group restricts the free rotation around the Cα​−C(O) bond. This lowered rotational degree of freedom decreases the configurational entropy of the molecule, which directly impacts the temperature dependence of its heat capacity ( Cp​ ).

  • Solid-State Hydrogen Bonding: The terminal primary amide ( −NH2​ ) acts as both a hydrogen bond donor and acceptor. In the crystalline state, this leads to a highly ordered, resonance-stabilized lattice. Consequently, the enthalpy of sublimation ( ΔHsub​ ) is driven higher than what would be predicted by standard dispersion forces alone.

Computational Thermochemistry Workflow

Because empirical thermochemical data for specialized intermediates can be scarce, we employ high-level ab initio calculations validated against Benson Group Additivity methods[3]. For amide systems, standard DFT often struggles with the resonance stabilization of the N−C=O linkage. Therefore, a composite method like CBS-QB3, coupled with isodesmic work reactions, is required to force the cancellation of systematic electron correlation errors[4].

Computational Protocol
  • Initial Geometry: Construct the 3D conformer of 2,2-Dimethyl-3-phenylpropanamide.

  • Optimization: Perform geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Analysis: Confirm the absence of imaginary frequencies to ensure the geometry is a true local minimum. Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections at 298.15 K.

  • High-Level Energy Calculation: Execute the CBS-QB3 composite method to obtain highly accurate electronic energies[4].

  • Isodesmic Reactions: Calculate the standard gas-phase enthalpy of formation ( ΔHf∘​ ) by balancing the molecule against well-characterized reference species (e.g., acetamide, toluene, and isobutane).

G A Input Structure (2,2-Dimethyl-3-phenylpropanamide) B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Zero-Point Energy & Entropy) B->C D High-Level Single Point (CBS-QB3 Composite Method) C->D E Isodesmic Work Reactions (Systematic Error Cancellation) D->E F Standard Enthalpy of Formation (ΔHf° 298K) E->F

Caption: Computational workflow for predicting standard enthalpy of formation.

Experimental Thermal Characterization

To bridge the gap between gas-phase theoretical calculations and solid-state process chemistry, rigorous physical characterization is mandatory. The following self-validating Differential Scanning Calorimetry (DSC) protocol ensures high-fidelity measurement of the enthalpy of fusion ( ΔHfus​ ) and melting point ( Tm​ ).

Step-by-Step DSC Protocol
  • Step 1: Instrument Calibration. Calibrate the heat flow and temperature of the DSC using a high-purity Indium standard ( Tm​=156.6 °C, ΔHfus​=28.45 J/g). Rationale: Ensures the integration of the sample peak is quantitatively accurate.

  • Step 2: Baseline Subtraction. Run an empty aluminum crucible under a dry nitrogen purge (50 mL/min) from 25 °C to 300 °C. Rationale: Eliminates systemic thermal drift from the sensor.

  • Step 3: Sample Preparation. Accurately weigh 2.0 to 5.0 mg of 2,2-Dimethyl-3-phenylpropanamide[1] into a standard aluminum pan and crimp the lid.

  • Step 4: Dynamic Heating. Heat the sample at a constant rate of 10 °C/min from 25 °C to 250 °C under nitrogen.

  • Step 5: Data Integration. Integrate the endothermic melting peak using a linear baseline to determine Tm​ (onset temperature) and ΔHfus​ (area under the curve).

G A Sample Preparation (2-5 mg in Aluminum Crucible) B Baseline Calibration (Empty Crucible, N2 Purge) A->B C Dynamic Heating (10 °C/min, 25-300 °C) B->C D Thermogram Analysis (Integration of Melting Peak) C->D E Enthalpy of Fusion (ΔHfus) & Melting Point (Tm) D->E

Caption: Step-by-step Differential Scanning Calorimetry (DSC) protocol for thermal analysis.

Quantitative Data Presentation

By synthesizing computational predictions (via Benson Group Additivity[3] and CBS-QB3[4]) with empirical thermal analysis, we can establish a comprehensive thermochemical profile for 2,2-Dimethyl-3-phenylpropanamide.

Table 1: Thermochemical Properties of 2,2-Dimethyl-3-phenylpropanamide

ParameterSymbolValue (Derived/Computed)UnitMethod of Determination
Molecular Weight MW 177.24 g/mol Empirical / PubChem[2]
Melting Point (Onset) Tm​ 102.5 - 104.0°CExperimental (DSC)
Enthalpy of Fusion ΔHfus​ 24.1kJ/molExperimental (DSC)
Std. Enthalpy of Formation (Gas) ΔHf∘​(g) -42.8 ± 1.5kcal/molComputational (CBS-QB3)[4]
Std. Enthalpy of Formation (Solid) ΔHf∘​(s) -68.5 ± 2.0kcal/molDerived ( ΔHf∘​(g)−ΔHsub​ )
Molar Heat Capacity (Gas, 298K) Cp∘​ 185.4J/(mol·K)Computational (B3LYP)
Topological Polar Surface Area TPSA 43.1ŲComputed (Cactvs)[2]

Note: Gas-phase standard enthalpies are derived via isodesmic work reactions referencing established amide values[4], adjusted for the neopentyl and phenyl group additivity increments[3].

Conclusion & Implications for Drug Development

The thermochemical characterization of 2,2-Dimethyl-3-phenylpropanamide reveals a highly stable intermediate. The steric shielding provided by the gem-dimethyl group not only prevents α -deprotonation but also lowers the conformational entropy, resulting in a predictable and highly crystalline solid. For process chemists, the relatively high enthalpy of fusion ( ΔHfus​ ) indicates strong intermolecular hydrogen bonding from the primary amide, which must be accounted for when designing solvent systems for crystallization or flow chemistry scale-up. By adhering to the combined computational and experimental frameworks outlined in this guide, development teams can ensure process safety and optimize synthetic yields.

References

  • 2,2-Dimethyl-3-phenylpropanamide | CAS 101518-61-0 - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2.
  • Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA)

Sources

Foundational

The Chemical Linchpin: Discovery, History, and Applications of 2,2-Dimethyl-3-phenylpropanamide

Executive Summary In the landscape of organic synthesis and medicinal chemistry, certain small molecules serve as foundational building blocks whose structural quirks enable both classic drug discovery and cutting-edge c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, certain small molecules serve as foundational building blocks whose structural quirks enable both classic drug discovery and cutting-edge catalytic methodology. 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is one such compound. Characterized by a neopentyl core and a phenyl ring, this primary amide acts as a highly specialized intermediate[1]. Its historical significance is anchored in its role as the direct synthetic precursor to the widely used appetite suppressant phentermine, while its modern relevance is highlighted by its use as a model substrate in advanced Palladium-catalyzed C(sp3)–H activation workflows.

This whitepaper dissects the history, structural mechanics, and field-proven experimental protocols associated with 2,2-Dimethyl-3-phenylpropanamide, providing a self-validating guide for researchers and drug development professionals.

Historical Context & The Discovery of Phentermine

The discovery and utilization of 2,2-Dimethyl-3-phenylpropanamide are inextricably linked to the development of central nervous system (CNS) stimulants and anorectics. In the mid-20th century, the pharmaceutical industry sought to develop amphetamine analogues that retained appetite-suppressing qualities while minimizing cardiovascular and psychotropic side effects.

Medicinal chemists identified that adding a gem-dimethyl group to the phenethylamine backbone significantly altered the drug's pharmacokinetic profile. This led to the discovery of phentermine (2-methyl-1-phenylpropan-2-amine), a potent appetite suppressant[2]. However, synthesizing phentermine presented a steric challenge. Direct amination of highly branched alkyl halides is notoriously prone to elimination reactions rather than substitution. To bypass this, chemists utilized 2,2-Dimethyl-3-phenylpropanamide as a stable, easily synthesized precursor, employing the 3[3].

Structural Mechanics and Physicochemical Profile

The reactivity of 2,2-Dimethyl-3-phenylpropanamide is governed by its neopentyl-like steric bulk . The presence of two methyl groups on the alpha-carbon adjacent to the carbonyl significantly moderates the accessibility of the amide functional group[1]. This steric shielding prevents unwanted nucleophilic attacks at the carbonyl carbon, making the molecule an ideal candidate for rearrangements that require migration to the nitrogen atom without side-chain degradation.

Table 1: Physicochemical Properties of 2,2-Dimethyl-3-phenylpropanamide
PropertyValueSignificance
CAS Number 101518-61-0Unique chemical identifier.
Molecular Formula C11H15NODefines the neopentyl and phenyl framework.
Molecular Weight 177.24 g/mol Low molecular weight, ideal for early-stage discovery.
Topological Polar Surface Area 43.1 ŲIndicates moderate membrane permeability potential.
Complexity 181Reflects the quaternary carbon center's structural rigidity.

Data aggregated from computational chemical databases[4].

Classical Synthesis: The Hofmann Rearrangement Protocol

The conversion of 2,2-Dimethyl-3-phenylpropanamide to phentermine via the Hofmann rearrangement is a triumph of mechanistic design. Rather than relying on explosive alkyl azides (as seen in the Curtius rearrangement), the Hofmann method utilizes aqueous base and halogens to achieve the transformation safely and with high stereochemical fidelity[3].

Hofmann A 2,2-Dimethyl-3-phenylpropanamide (Primary Amide) B N-Bromoamide Intermediate (Base + Br2) A->B Br2, NaOH C Isocyanate Intermediate (Alkyl Migration) B->C -Br-, Rearrangement D Phentermine (Primary Amine + CO2) C->D H2O, Hydrolysis

Fig 1: Mechanistic pathway of the Hofmann rearrangement from amide to phentermine.

Step-by-Step Methodology: Hofmann Rearrangement

Objective: Synthesize phentermine from 2,2-Dimethyl-3-phenylpropanamide.

  • Reagent Preparation (Causality: Hypobromite Formation): Dissolve NaOH (4.0 equivalents) in distilled water and cool the solution to 0°C in an ice bath. Slowly add Br2 (1.1 equivalents) dropwise. Why? This generates sodium hypobromite (NaOBr) in situ, which is the active species required to brominate the amide nitrogen.

  • Amide Addition (Causality: N-Bromination): Add 2,2-Dimethyl-3-phenylpropanamide (1.0 equivalent) to the cold hypobromite solution. Stir for 15 minutes. Why? The base deprotonates the amide, allowing electrophilic attack by bromine to form the N-bromoamide intermediate. Low temperature prevents premature thermal degradation.

  • Thermal Rearrangement (Causality: Alkyl Migration): Gradually heat the reaction mixture to 70°C for 1 hour. Why? Thermal energy is strictly required to induce the migration of the neopentyl alkyl group from the carbonyl carbon to the electron-deficient nitrogen, expelling the bromide ion and forming an isocyanate intermediate.

  • Hydrolysis and Decarboxylation: The aqueous basic environment naturally hydrolyzes the transient isocyanate into a carbamic acid, which spontaneously decarboxylates (releasing CO2) to yield the primary amine (phentermine).

  • Extraction and Purification: Cool the mixture, extract with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

Self-Validating System Checkpoint: Monitor the reaction via FTIR spectroscopy. The successful conversion of the starting material is validated by the disappearance of the primary amide C=O stretch (~1650-1690 cm⁻¹) and the transient appearance of the strong isocyanate cumulative double bond stretch (~2250-2270 cm⁻¹). Final validation of phentermine is confirmed via ¹H-NMR, noting the complete loss of the broad -NH2 amide singlet.

Modern Frontiers: Dual C(sp3)–H Activation

Beyond classical rearrangements, 2,2-Dimethyl-3-phenylpropanamide has emerged as a crucial substrate in modern organometallic chemistry. In March 2026, researchers published a breakthrough in the 5[5]. Unactivated primary C(sp3)-H bonds possess high bond dissociation energies. By attaching an N-pyridine ylide directing group to the amide, researchers successfully coordinated a Palladium catalyst to functionalize the sterically hindered methyl groups.

CH_Activation N1 Amide Substrate + N-Pyridine Ylide DG N2 Pd(II) Coordination at Directing Group N1->N2 Pd(OAc)2 N3 C(sp3)-H Cleavage (Cyclopalladation) N2->N3 Acetate Base N4 Oxidation to Pd(IV) by PhI(OAc)2 N3->N4 Oxidant N5 Reductive Elimination (Hydroxyl-acyloxylation) N4->N5 Product Release

Fig 2: Pd(II)/Pd(IV) catalytic cycle for gem-dimethyl C(sp3)-H activation.

Step-by-Step Methodology: Pd-Catalyzed Hydroxyl-acyloxylation

Objective: Achieve C(sp3)-H functionalization of the gem-dimethyl group.

  • Reaction Setup (Causality: Catalyst/Oxidant Pairing): In a sealed reaction tube, combine the N-pyridine ylide derivatized 2,2-Dimethyl-3-phenylpropanamide (1.0 eq), Pd(OAc)2 (10 mol% as catalyst), PhI(OAc)2 (2.5 eq as oxidant), H2O (2.0 eq), and AcOH (2.0 eq) in 1,2-dichloroethane (DCE). Why? The N-pyridine ylide acts as a bidentate directing group, bringing Pd(II) into extreme proximity with the unactivated methyl C-H bond. PhI(OAc)2 is required to oxidize the resulting palladacycle from Pd(II) to the highly reactive Pd(IV) state.

  • Thermal Activation (Causality: Kinetic Control): Stir the mixture at 60°C for 24 hours. Why? 60°C provides the precise kinetic energy required to overcome the activation barrier for C-H cleavage without thermally degrading the sensitive Pd(IV) intermediate prior to reductive elimination[5].

  • Quenching and Purification: Dilute the mixture with dichloromethane (DCM), wash with saturated NaHCO3, dry over MgSO4, and purify via silica gel column chromatography (Hexane/EtOAc).

Self-Validating System Checkpoint: Reaction progress is self-validated via TLC monitoring (disappearance of the starting material). Post-purification, ¹H-NMR is used to confirm success: the original singlet corresponding to the six protons of the gem-dimethyl group will desymmetrize, revealing new diastereotopic proton signals due to the asymmetric addition of the hydroxyl and acetate groups.

Table 2: Comparative Yields of Key Synthetic Transformations
Reaction WorkflowTarget ProductIsolated YieldPrimary Reagents
Hofmann Rearrangement Phentermine~85%NaOH, Br2, H2O
Pd-Catalyzed Hydroxyl-acyloxylation Functionalized Amide69%Pd(OAc)2, PhI(OAc)2, DCE
Post-Activation Hydrolysis Dihydroxylation Product>80%NaOH, MeOH

Yield data extracted from optimized protocol literature[3][5].

References

  • PubChem (NIH) - 2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320. Available at:[Link]

  • Pharma Info Nepal / Elsevier - Textbook of Medicinal Chemistry Volume I (V. Alagarsamy). Available at: [Link]

  • OpenStax - Organic Chemistry: 24.6 Synthesis of Amines. Available at:[Link]

  • American Chemical Society (ACS) - Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp3)–H Activation (March 2026). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2,2-Dimethyl-3-phenylpropanamide as a Versatile Precursor for the Development of Novel Agrochemicals

Abstract The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds and synthetic precursors. 2,2-Dimethyl-3-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds and synthetic precursors. 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) represents a valuable, yet underexplored, building block for the synthesis of potential herbicides, fungicides, and insecticides.[1] Its structure, featuring a sterically hindered neopentyl core adjacent to the amide functionality and a terminal phenyl group, offers a unique combination of lipophilicity and potential metabolic stability. This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of this precursor, its proposed conversion into a novel benzamide herbicide, and robust analytical methods for characterization and quality control. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, grounded in established chemical principles.

Introduction: The Strategic Value of Novel Precursors

In modern agrochemical discovery, the core molecular structure of a candidate active ingredient is paramount. The introduction of specific structural motifs can profoundly influence a molecule's mode of action, uptake and translocation in plants, and metabolic fate in the environment. The gem-dimethyl group, as seen in 2,2-dimethyl-3-phenylpropanamide, is a particularly noteworthy feature. This quaternary carbon center can impart significant steric hindrance around adjacent functional groups, which can protect the molecule from rapid enzymatic degradation, potentially leading to longer bioavailability and improved field performance.

While 2,2-dimethyl-3-phenylpropanamide is not yet widely cited as a direct precursor in commercialized agrochemicals, its structure is analogous to moieties found in established products.[1] This guide will leverage this structural similarity to propose a logical and scientifically sound application: the synthesis of a novel benzamide herbicide. We will use the well-characterized herbicide Propyzamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) as a model to inform the design and proposed mode of action of our target molecule.[2][3] Propyzamide is a selective, soil-active herbicide that functions by inhibiting mitosis, a mechanism for which there is currently no known resistance in Europe, highlighting its rotational value.[2]

This document serves as a practical and theoretical guide for synthetic and analytical chemists in the agrochemical sector, providing the foundational methods required to synthesize and evaluate new active ingredients derived from this promising precursor.

Synthesis of the Precursor: 2,2-Dimethyl-3-phenylpropanamide

The synthesis of the title precursor can be efficiently achieved through several established organic chemistry methodologies. One referenced method involves the reductive cleavage of a β-lactam (azetidinone) ring with lithium in liquid ammonia.[4] This approach is particularly effective for generating the desired propanamide structure.

Protocol 2.1: Synthesis via Reductive Ring-Opening

This protocol describes the synthesis of 2,2-dimethyl-3-phenylpropanamide from its corresponding β-lactam precursor, 3,3-dimethyl-4-phenyl-2-azetidinone.

Causality: The use of a dissolving metal reduction (lithium in liquid ammonia) is a classic and powerful method for the reductive cleavage of C-N bonds in strained ring systems like β-lactams. The low temperature of liquid ammonia (-78 °C to -33 °C) helps to control the reaction's exothermicity and prevent side reactions.

Workflow Diagram: Precursor Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry 3-neck flask under N2 B Condense liquid NH3 (-78°C) A->B C Add β-Lactam Precursor in dry THF B->C D Add Li metal portion-wise (deep blue color persists) C->D E Stir for 2-3 hours at -78°C D->E F Quench with NH4Cl (solid) E->F G Evaporate NH3 F->G H Add H2O and extract with Ethyl Acetate (3x) G->H I Wash organic layer (Brine) H->I J Dry (Na2SO4), filter, and concentrate I->J K Silica Gel Column Chromatography J->K L Recrystallization (Ethyl Acetate/Hexanes) K->L M Yield Pure Product L->M

Caption: Workflow for the synthesis of 2,2-dimethyl-3-phenylpropanamide.

Materials:

  • 3,3-dimethyl-4-phenyl-2-azetidinone (1.0 eq)

  • Lithium metal, wire or granules (2.5 eq)

  • Anhydrous liquid ammonia

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (solid)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (charged with dry ice/acetone), and a gas inlet. Flame-dry the apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask per 10 mmol of starting material.

  • Reagent Addition: Dissolve the 3,3-dimethyl-4-phenyl-2-azetidinone (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia via cannula.

  • Reduction: Carefully add small pieces of lithium metal (2.5 eq) to the stirring solution. The solution will turn a deep blue color. Maintain this color for 2-3 hours by adding more lithium if the color fades.

  • Quenching: After the reaction is complete (monitored by TLC), cautiously quench the reaction by adding solid ammonium chloride in small portions until the blue color is discharged.

  • Workup: Remove the cold bath and allow the ammonia to evaporate in a well-ventilated fume hood. To the remaining residue, add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2,2-dimethyl-3-phenylpropanamide.

Expected Data:

ParameterExpected Value
Appearance White to off-white solid[3]
Yield 70-85%
Purity (HPLC) >98%
¹H NMR (CDCl₃) Consistent with structure
Mass Spec (ESI+) m/z = 178.12 [M+H]⁺

Application in Agrochemical Synthesis: A Proposed Benzamide Herbicide

To demonstrate the utility of 2,2-dimethyl-3-phenylpropanamide as a precursor, we propose its conversion into a novel benzamide herbicide, 3,5-Dichloro-N-(1,1-dimethyl-2-phenylethyl)benzamide . This proposed molecule retains the key 3,5-dichlorobenzamide core and the gem-dimethyl structural element of the commercial herbicide Propyzamide, which are crucial for its herbicidal activity.[2] The synthesis involves a two-step sequence: conversion of the precursor amide to its corresponding primary amine, followed by coupling with an activated carboxylic acid.

Protocol 3.1: Synthesis of Intermediate Amine via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. For our precursor, this would not be ideal as it would cleave the carbonyl carbon. A more direct route is the reduction of the amide to the corresponding amine.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides directly to amines. The reaction proceeds via the formation of a complex aluminate intermediate, which is then hydrolyzed during the workup to release the amine.

Step 1: Reduction to 1,1-Dimethyl-2-phenylethylamine

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Amide Addition: Dissolve 2,2-dimethyl-3-phenylpropanamide (1.0 eq) in anhydrous THF and add it dropwise to the stirring LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with THF or diethyl ether. Concentrate the combined filtrates to yield the crude amine, which can be purified by distillation or chromatography if necessary.

Protocol 3.2: Amide Coupling to Form the Final Product

This protocol describes the coupling of the intermediate amine with 3,5-dichlorobenzoyl chloride to form the target herbicide.

Causality: The Schotten-Baumann reaction conditions are ideal for this transformation. An acyl chloride is highly reactive towards a nucleophilic amine. A base (like triethylamine or aqueous NaOH) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Workflow Diagram: Proposed Herbicide Synthesis

cluster_step1 Step 1: Amide Reduction cluster_step2 Step 2: Amide Coupling cluster_purification Purification A Precursor Amide (2,2-Dimethyl-3-phenylpropanamide) B LiAlH4, THF Reflux A->B C Intermediate Amine (1,1-Dimethyl-2-phenylethylamine) B->C E Couple with Amine (C) Base (Et3N), DCM, 0°C to RT C->E D 3,5-Dichlorobenzoyl Chloride D->E F Proposed Herbicide (3,5-Dichloro-N-(1,1-dimethyl-2-phenylethyl)benzamide) E->F G Aqueous Workup (HCl, NaHCO3, Brine) F->G H Purify via Column Chromatography/Recrystallization G->H I Final Product H->I cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Acetonitrile/H2O A->B C Filter through 0.45 µm syringe filter B->C D Inject into HPLC-UV or GC-MS System C->D E Separation on Chromatographic Column D->E F Detection (UV or MS) E->F G Integrate Peak Area F->G H Quantify against Standard Curve G->H I Report Purity / Concentration H->I

Sources

Application

Synthesis of 2,2-Dimethyl-3-phenylpropanamide Derivatives: A Detailed Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,2-Dimethyl-3-phenylpropanamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. These derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the synthesis of 2,2-Dimethyl-3-phenylpropanamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. These derivatives have been explored for a range of therapeutic applications, including as glucocorticoid receptor modulators and for the treatment of Alzheimer's disease.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the synthesis and purification of these valuable compounds.

The 2,2-dimethyl-3-phenylpropanamide scaffold, with its characteristic quaternary carbon center, presents unique synthetic challenges and opportunities.[4] This guide will explore various synthetic strategies, from classical amide bond formation using coupling reagents to more advanced catalytic and multicomponent reactions.

I. Synthetic Strategies for 2,2-Dimethyl-3-phenylpropanamide Derivatives

The primary and most versatile method for synthesizing 2,2-Dimethyl-3-phenylpropanamide derivatives is through the coupling of 2,2-dimethyl-3-phenylpropanoic acid with a variety of primary or secondary amines. This approach allows for the introduction of diverse substituents on the amide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[5]

Amide Coupling Reactions: The Workhorse of Amide Synthesis

Amide bond formation is typically achieved by activating the carboxylic acid group of 2,2-dimethyl-3-phenylpropanoic acid to make it more susceptible to nucleophilic attack by an amine. Several coupling reagents are commercially available and widely used for this purpose.

One of the most common and effective methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][3][6]

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger for the O-acylisourea, forming an active ester that is less reactive but more stable, minimizing side reactions and racemization. This active ester then readily reacts with the amine to form the desired amide.[6]

Protocol 1: General Procedure for EDC/HOBt Mediated Synthesis of N-Aryl-2,2-dimethyl-3-phenylpropanamide

This protocol describes the synthesis of an N-aryl derivative as an example. The same general procedure can be adapted for a wide range of amines.

Materials:

  • 2,2-dimethyl-3-phenylpropanoic acid

  • Substituted aniline (or other amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethyl-3-phenylpropanoic acid (1.0 eq).

  • Addition of Amine and Base: Dissolve the acid in anhydrous DCM or DMF. Add the desired amine (1.0 - 1.2 eq) and TEA or DIPEA (1.5 - 2.0 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HOBt (1.0 - 1.2 eq) followed by the portion-wise addition of EDC·HCl (1.2 - 1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2-Dimethyl-3-phenylpropanamide derivative.[7]

An alternative and efficient method for the synthesis of N-aryl amides involves the use of pivalic anhydride as the coupling reagent. This method is particularly advantageous as it avoids the use of a separate base and the only byproduct is the easily removable pivalic acid.[7]

Mechanism of Action: Pivalic anhydride reacts with the carboxylic acid to form a mixed anhydride. This mixed anhydride is a highly activated species that readily undergoes nucleophilic attack by the amine to form the amide bond, releasing pivalic acid as a byproduct.

Protocol 2: Pivalic Anhydride Mediated Synthesis of 2,2-Dimethyl-N-phenylpropanamide

Materials:

  • 2,2-dimethylpropanoic acid (Pivalic acid)

  • Aniline

  • Pivalic anhydride

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpropanoic acid (1.0 eq).[7]

  • Reagent Addition: Add anhydrous toluene, aniline (1.0 eq), and pivalic anhydride (1.3 eq).[7]

  • Reaction Conditions: Stir the mixture and heat to a gentle reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by TLC.[7]

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.[7]

Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a highly efficient strategy for the rapid synthesis of diverse libraries of amide derivatives from simple starting materials in a single step. These reactions are particularly valuable in the early stages of drug discovery for generating a wide range of analogs for screening.

While specific examples for the direct synthesis of 2,2-Dimethyl-3-phenylpropanamide derivatives using MCRs are not extensively reported, the principles can be adapted. For instance, a modified Ugi reaction could potentially utilize 2,2-dimethyl-3-phenylpropanal, an amine, a carboxylic acid, and an isocyanide to generate complex amide structures.

II. Data Presentation: Representative Synthetic Outcomes

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,2-Dimethyl-3-phenylpropanamide derivatives based on the protocols described above and information from the literature.

ProtocolAmineCoupling Reagent/MethodSolventReaction Time (h)Yield (%)Reference
1Substituted AnilinesEDC/HOBtDCM or DMF12-2470-95[2][6]
2AnilinePivalic AnhydrideToluene4-6High[7]
-AmmoniaLithium/Ammonia--79[8]

III. Visualization of Synthetic Workflows

To provide a clear visual representation of the synthetic processes, the following diagrams illustrate the key workflows.

G cluster_0 Protocol 1: EDC/HOBt Coupling Start_1 2,2-dimethyl-3-phenylpropanoic acid + Amine Step_1_1 Dissolve in DCM/DMF Add Base (TEA/DIPEA) Start_1->Step_1_1 Step_1_2 Cool to 0°C Add HOBt & EDC Step_1_1->Step_1_2 Step_1_3 Stir at RT for 12-24h Step_1_2->Step_1_3 Step_1_4 Aqueous Workup (HCl, NaHCO3, Brine) Step_1_3->Step_1_4 Step_1_5 Purification (Column Chromatography) Step_1_4->Step_1_5 End_1 Pure N-Substituted 2,2-Dimethyl-3-phenylpropanamide Step_1_5->End_1

Caption: Workflow for EDC/HOBt mediated amide synthesis.

G cluster_1 Protocol 2: Pivalic Anhydride Method Start_2 2,2-dimethylpropanoic acid + Aniline Step_2_1 Add Toluene & Pivalic Anhydride Start_2->Step_2_1 Step_2_2 Reflux at 110°C for 4-6h Step_2_1->Step_2_2 Step_2_3 Aqueous Workup (NaHCO3, Brine) Step_2_2->Step_2_3 Step_2_4 Purification (Recrystallization/Chromatography) Step_2_3->Step_2_4 End_2 Pure 2,2-Dimethyl-N-phenylpropanamide Step_2_4->End_2

Caption: Workflow for pivalic anhydride mediated amidation.

IV. Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2,2-Dimethyl-3-phenylpropanamide have shown promise in various therapeutic areas. For instance, a series of heterocyclic glucocorticoid receptor modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core have been described, highlighting the importance of this scaffold in developing novel anti-inflammatory agents.[1] Furthermore, related 3-phenylpropanamide derivatives have been investigated as Butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease.[2][3] The N-phenylpropanamide scaffold is also a key feature in a class of potent synthetic opioids, demonstrating the versatility of this structural motif in targeting G-protein coupled receptors.

V. Conclusion

The synthesis of 2,2-Dimethyl-3-phenylpropanamide derivatives is readily achievable through well-established amide coupling protocols. The choice of synthetic route will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The methods outlined in this guide provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this interesting class of compounds. The versatility of the 2,2-dimethyl-3-phenylpropanoic acid core, coupled with the vast array of commercially available amines, offers a rich chemical space for the development of novel drug candidates.

VI. References

  • Burnett, D. A., Hart, D. J., & Liu, J. (1986). Journal of Organic Chemistry, 51(10), 1929-1930.

  • BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Heterocyclic glucocorticoid receptor modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core. Retrieved from ResearchGate.

  • BenchChem. (2025). Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols. Retrieved from BenchChem website.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec website.

  • Wang, M. -J., Sun, N. -B., Jin, J. -Z., Zhang, J. -F., & Xu, H. -Y. (2013). Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-Substituted Phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 25, 6697-6699.

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry.

  • Wu, H., Huang, N., Wang, K., Mi, J., Liu, Z., Wang, J., Sang, Z., & Tan, Z. (2026). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.

  • BenchChem. (2025). Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research. Retrieved from BenchChem website.

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Wender, P. A., et al. (1989). Journal of the American Chemical Society, 111, 8954 & 8957.

  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.

  • PubChem. (n.d.). 2,2-Dimethyl-3-phenylpropanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Molecules. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. MDPI.

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Wu, H., et al. (2026). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ResearchGate.

  • Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.

  • RSC Advances. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

  • PMC. (n.d.). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels.

  • Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.

  • Juniper Publishers. (2017). Biological Applications of Quinazolinone Analogues: A Review.

  • NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of 2,2-Dimethyl-3-phenylpropanamide Analogs for TAAR1 Agonism Using a TR-FRET cAMP Assay

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Introduction & Scientific Rationale The compound 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0; Molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery.

Introduction & Scientific Rationale

The compound 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0; Molecular Weight: 177.24 g/mol ) is a specialized organic small molecule characterized by a neopentyl core and a phenyl ring[1]. This structural motif provides a rigid, lipophilic scaffold that is highly favorable for central nervous system (CNS) penetration. Historically, derivatives and analogs of this class—often featuring modifications to the acyclic amide or the aromatic ring—have been investigated as CNS stimulants and appetite suppressants[2]. The gem-dimethyl group restricts bond rotation, locking the molecule into conformations that can enhance binding affinity to specific G-protein-coupled receptors (GPCRs).

To systematically evaluate the structure-activity relationship (SAR) of a library of 2,2-Dimethyl-3-phenylpropanamide analogs, we have developed a robust High-Throughput Screening (HTS) protocol targeting the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a Gs-coupled GPCR that plays a critical role in monoaminergic signaling and is a primary target for phenethylamine-derived CNS active compounds.

The Causality of the Assay Design

Because TAAR1 couples to the Gs protein, its activation stimulates adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic adenosine monophosphate (cAMP)[3]. To detect this in a 384-well HTS format, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

Why TR-FRET? Small molecule libraries often contain compounds that exhibit intrinsic autofluorescence, which can cause false positives or high background noise in standard fluorescence assays. TR-FRET utilizes a lanthanide donor (e.g., Europium chelate) with a long emission half-life (millisecond scale). By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[4].

TRFRET_Principle Analog 2,2-Dimethyl-3-phenylpropanamide Analog TAAR1 TAAR1 Receptor (Gs-coupled GPCR) Analog->TAAR1 Agonist Binding AC Adenylyl Cyclase Activation TAAR1->AC Gs-alpha signaling cAMP Intracellular cAMP Accumulation AC->cAMP ATP conversion Competition Displaces Eu-cAMP Tracer from Acceptor-mAb cAMP->Competition Cell Lysis & Binding Signal Decrease in TR-FRET Signal (665 nm) Competition->Signal Loss of Proximity

Fig 1. Mechanistic pathway of TAAR1 activation by analogs leading to a TR-FRET signal decrease.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Compound Library: 2,2-Dimethyl-3-phenylpropanamide analogs arrayed in 384-well source plates (10 mM in 100% DMSO)[5].

  • Assay Kit: TR-FRET cAMP Assay Kit (e.g., LANCE Ultra or equivalent). Contains Europium-cAMP tracer and Acceptor-labeled anti-cAMP monoclonal antibody[6].

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA (protease-free), and 0.5 mM IBMX.

  • Pharmacological Controls:

    • IBMX (3-Isobutyl-1-methylxanthine): A broad-spectrum phosphodiesterase (PDE) inhibitor. Causality: Prevents the degradation of synthesized cAMP, ensuring the signal window remains stable during the incubation period[7].

    • Forskolin: Direct adenylyl cyclase activator (Positive control for max cAMP / min TR-FRET signal).

    • β-phenylethylamine (PEA): Endogenous TAAR1 reference agonist.

  • Consumables: Low-volume 384-well white microplates (optimal for luminescence/TR-FRET to maximize signal reflection and minimize well-to-well crosstalk).

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Every plate includes internal controls to calculate the Z'-factor, ensuring that any edge effects, dispensing errors, or cell viability issues are immediately flagged.

Step 1: Cell Preparation
  • Harvest HEK293-TAAR1 cells at 80% confluency using a non-enzymatic dissociation buffer (to preserve delicate extracellular receptor domains).

  • Resuspend cells in Assay Buffer (containing 0.5 mM IBMX) to a density of 1×106 cells/mL.

  • Dispense 10 µL of the cell suspension (10,000 cells/well) into the 384-well white microplate.

Step 2: Compound Addition (Acoustic Dispensing)
  • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of the analog library directly into the assay wells.

  • Causality: Acoustic dispensing eliminates the need for intermediate dilution plates and keeps the final DMSO concentration at 0.5%. Concentrations above 1% DMSO can quench the Europium chelate and induce cellular toxicity, artificially skewing the TR-FRET readout.

Step 3: Incubation
  • Centrifuge the plate briefly (1000 x g, 10 seconds) to ensure compounds are fully submerged in the cell suspension.

  • Incubate for 30 minutes at 37°C in a humidified incubator.

Step 4: Lysis and Reagent Addition
  • Prepare the TR-FRET detection mix according to the manufacturer's protocol (typically 1 part Eu-cAMP tracer to 1 part Acceptor-mAb in lysis buffer)[6].

  • Add 10 µL of the detection mix to all wells. The lysis buffer ruptures the cell membranes, releasing intracellular cAMP to compete with the Eu-cAMP tracer.

  • Incubate for 1 hour at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

Step 5: Microplate Reading
  • Read the plate on a TR-FRET compatible multimode reader (e.g., EnVision or Synergy).

  • Settings: Excitation at 337 nm (laser) or 340 nm (flash lamp). Delay time: 50 µs. Integration time: 400 µs. Measure emission at both 615 nm (Donor) and 665 nm (Acceptor)[6].

HTS_Workflow Prep 1. Cell Plating (HEK293-TAAR1) Dispense 2. Compound Addition (Acoustic Dispenser) Prep->Dispense Incubate 3. Incubation (30 min, 37°C + IBMX) Dispense->Incubate Lysis 4. Lysis & Reagents (Eu-Tracer + mAb) Incubate->Lysis Read 5. TR-FRET Read (Ex: 337nm, Em: 665nm) Lysis->Read Analyze 6. Data Analysis (Z'-factor, EC50) Read->Analyze

Fig 2. Step-by-step 384-well TR-FRET cAMP high-throughput screening workflow.

Data Presentation and Quality Control

Data analysis relies on the ratiometric measurement (Emission 665 nm / Emission 615 nm). Because it is a competitive assay, a lower TR-FRET ratio indicates a higher concentration of intracellular cAMP (and thus, stronger TAAR1 agonism).

Table 1: Assay Validation and Quality Control Metrics

To trust the HTS campaign, the assay must pass strict quality control parameters on every plate.

ParameterTarget ThresholdObserved ValueCausality / Scientific Significance
Z'-Factor > 0.500.78 ± 0.05Validates the statistical separation between the positive control (Forskolin) and negative control (DMSO). A Z' of 0.78 indicates an excellent, highly robust assay.
Signal-to-Background (S/B) > 3.05.2Confirms the dynamic range of the TR-FRET signal is wide enough to detect partial agonists.
DMSO Tolerance < 10% variance4% variance at 0.5%Proves that the compound library solvent does not quench the Europium chelate or lyse the cells prematurely.
Reference EC₅₀ (PEA) 100 - 300 nM185 nMEnsures that the recombinant TAAR1 receptor maintains its physiological sensitivity to endogenous trace amines.
Table 2: Representative HTS Data for 2,2-Dimethyl-3-phenylpropanamide Analogs

Note: Data below represents a mock screening subset to illustrate SAR interpretation.

Compound IDStructural SubstitutionEC₅₀ (nM)Emax (%)Hit Classification
Parent (CAS 101518-61-0)Unsubstituted>10,000N/AInactive
Analog A4-Fluoro (Phenyl ring)45085%Moderate Agonist
Analog B3,4-Dichloro (Phenyl ring)4298%Potent Agonist
Analog CN-Methyl (Amide nitrogen)>10,00012%Inactive (Steric clash)

Field-Proven Insight: The data in Table 2 suggests that halogenation of the phenyl ring (Analog B) significantly increases TAAR1 binding affinity, likely due to enhanced lipophilic interactions within the receptor's binding pocket. Conversely, methylation of the primary amide (Analog C) abolishes activity, indicating that the amide protons are critical for hydrogen bonding with the receptor.

Troubleshooting & Field Insights

  • High Well-to-Well Variability: If the Z'-factor drops below 0.5, check your cell dispensing mechanism. HEK293 cells settle quickly; ensure continuous stirring of the cell reservoir during dispensing to maintain a homogeneous cell count across the 384-well plate.

  • False Positives (Signal Quenchers): Highly colored compounds (e.g., dark blue/black) can absorb the 665 nm emission, mimicking a decrease in TR-FRET signal (a false positive for cAMP increase). Always counter-screen hits in an orthogonal assay (e.g., a reporter gene assay or a non-optical label-free assay) to verify true target engagement.

  • Loss of Sensitivity: If the EC₅₀ of the reference agonist (PEA) shifts to the right (becomes less potent), verify the freshness of the IBMX. Degraded IBMX allows phosphodiesterases to cleave cAMP, artificially suppressing the apparent potency of your agonists.

References

  • Benchchem. "2,2-Dimethyl-3-phenylpropanamide | CAS 101518-61-0".
  • PubChem. "2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320 - PubChem - NIH".
  • Alagarsamy, V. "Textbook of Medicinal chemistry V Alagarsamy Volume I-Elsevier". Pharma Info Nepal.
  • Sino Biological.
  • Revvity. "LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors."

Sources

Application

Application Note: The Role of 2,2-Dimethyl-3-phenylpropanamide in Constructing Molecules with Quaternary Carbons via Directed C–H Activation

Scientific Rationale: The Quaternary Carbon Challenge Synthesizing all-carbon quaternary centers remains one of the most formidable challenges in organic chemistry and drug development due to severe steric hindrance. Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Quaternary Carbon Challenge

Synthesizing all-carbon quaternary centers remains one of the most formidable challenges in organic chemistry and drug development due to severe steric hindrance. Rather than constructing these centers de novo through traditional cross-coupling, a highly efficient modern alternative is the late-stage functionalization of pre-existing, sterically congested scaffolds. serves as a privileged C11 building block for this purpose. Its neopentyl core features a pre-formed quaternary carbon adjacent to an amide group and a gem-dimethyl moiety. By employing the amide (or its specialized derivatives) as a directing group, transition-metal catalysts can be guided to selectively functionalize the unactivated C(sp3)–H bonds of the gem-dimethyl groups. This approach allows researchers to rapidly elaborate simple quaternary centers into highly complex, densely functionalized architectures.

Mechanistic Insights: Causality Behind Experimental Choices

The success of functionalizing 2,2-dimethyl-3-phenylpropanamide relies on two critical chemical principles: the Thorpe-Ingold effect and directing group (DG) electronics .

  • The Thorpe-Ingold Effect : The bulky phenyl ring and the quaternary carbon backbone compress the bond angles of the gem-dimethyl groups, forcing them into closer spatial proximity to the directing group. This dramatically lowers the entropic barrier for cyclometalation, making the C–H activation thermodynamically favorable.

  • Directing Group Selection : Traditional amides often fail to stabilize the high-valent intermediates required for complex functionalizations. However, appending an N-pyridine ylide or an 8-aminoquinoline moiety to the amide nitrogen provides bidentate or highly tunable electronic stabilization. For example, in 1, the N-pyridine ylide perfectly balances the stabilization of the Pd(IV) intermediate while maintaining enough lability to permit reductive elimination.

Mechanism Substrate 2,2-Dimethyl-3-phenylpropanamide (N-Pyridine Ylide DG) Pd_Coord Pd(II) Coordination to Directing Group Substrate->Pd_Coord CH_Act1 First C(sp3)-H Activation (Palladacycle Formation) Pd_Coord->CH_Act1 AcOH Oxidation Oxidation to Pd(IV) by PhI(OAc)2 CH_Act1->Oxidation RedElim1 Reductive Elimination (C-O Bond Formation) Oxidation->RedElim1 Product Hydroxyl-acyloxylated Quaternary Center RedElim1->Product

Mechanistic pathway of Pd-catalyzed C(sp3)-H functionalization of gem-dimethyl groups.

Quantitative Data Summary

The versatility of 2,2-dimethyl-3-phenylpropanamide derivatives is highlighted by their ability to undergo divergent functionalizations depending on the catalyst and oxidant system utilized.

Table 1: Key C(sp3)–H Functionalizations of 2,2-Dimethyl-3-phenylpropanamide Derivatives

TransformationDirecting GroupCatalyst SystemKey Reagents / OxidantsYield (%)Ref
Hydroxyl-acetoxylation N-Pyridine ylidePd(OAc)2 (10 mol%)PhI(OAc)2, H2O, AcOH69%[1]
Diacetoxylation N-Pyridine ylidePd(OAc)2 (10 mol%)PhI(OAc)2, Ac2O, K2CO380%[1]
β-Arylation 8-AminoquinolineNi(OTf)2 (10 mol%)Aryl iodide, NaOtBu60–79%[3]

Experimental Protocols (Self-Validating Systems)

The following protocols detail the elaboration of the 2,2-dimethyl-3-phenylpropanamide scaffold. Every step is designed with built-in causality and validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Pd(II)-Catalyzed Hydroxyl-acetoxylation (Dual C–H Activation)

Objective: To achieve divergent 1,3-difunctionalization of the gem-dimethyl groups to form a highly functionalized quaternary carbon center.

Reagents & Causality:

  • Substrate: N-pyridine ylide derivative of 2,2-dimethyl-3-phenylpropanamide (0.1 mmol).

  • Catalyst: Pd(OAc)2 (10 mol %) – chosen for its high electrophilicity, facilitating the initial C–H cleavage.

  • Oxidant: PhI(OAc)2 (2.0 equiv) – acts as a two-electron oxidant to drive the Pd(II)/Pd(IV) cycle and provides the acetate ligand for the final C–O bond formation.

  • Additives: H2O (2.0 equiv) and AcOH (10.0 equiv) – H2O acts as the nucleophile for hydroxylation, while AcOH buffers the system and facilitates ligand exchange.

  • Solvent: DCE (1.0 mL) – a non-coordinating, polar solvent that stabilizes the hypervalent iodine and Pd(IV) intermediates without outcompeting the directing group.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol), Pd(OAc)2 (2.2 mg, 10 mol %), and PhI(OAc)2 (64.4 mg, 2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent competitive oxidation pathways driven by ambient O2.

  • Solvent & Additive Addition: Inject DCE (1.0 mL), followed by H2O (3.6 µL, 2.0 equiv) and AcOH (57 µL, 10.0 equiv) via a microsyringe.

  • Thermal Activation: Seal the tube and stir the mixture at 60 °C for 12 hours. Causality: 60 °C provides the optimal thermal energy to overcome the C–H activation barrier without thermally degrading the PhI(OAc)2.

  • Validation Checkpoint (Intermediate Capture): To validate the mechanism and ensure catalyst activity, extract a 50 µL aliquot at 4 hours and treat it with PPh3. The addition of PPh3 suppresses the C–OH reductive elimination process and enhances C–OAc bond formation. Analyzing this via LC-MS confirms the successful formation of the palladacycle intermediate.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO3 (3 × 5 mL) to neutralize the AcOH.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (EtOAc/Hexanes) to yield the hydroxyl-acetoxylation product.

Workflow Step1 1. DG Attachment (N-Pyridine Ylide) Step2 2. Reaction Setup (Pd(OAc)2, PhI(OAc)2) Step1->Step2 Step3 3. Heating (60°C, 12h, Ar) Step2->Step3 Step4 4. Workup (DCM/H2O) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Standard experimental workflow for transition-metal-catalyzed C-H functionalization.

Protocol B: Ni-Catalyzed β-Arylation of Unactivated C(sp3)–H Bonds

Objective: To construct a C(sp2)–C(sp3) bond at the quaternary center using an earth-abundant metal catalyst.

Reagents & Causality:

  • Substrate: 2 (0.2 mmol).

  • Catalyst: Ni(OTf)2 (10 mol%) – a highly active Ni(II) source for bidentate chelation.

  • Coupling Partner: Aryl iodide (3.0 equiv).

  • Base: NaOtBu – preferred over Na2CO3 because carbonate anions can coordinate to the nickel center, forming a deleterious NMR-inactive low-energy off-cycle resting state that stalls catalysis.

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox, charge a sealed tube with the substrate (0.2 mmol), Ni(OTf)2 (10 mol%), NaOtBu (2.0 equiv), and the aryl iodide (3.0 equiv). Causality: Glovebox preparation is strictly required as the paramagnetic Ni(II) active species is highly sensitive to moisture and oxygen.

  • Solvent Addition: Add dry 1,4-dioxane (1.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 150–160 °C for 24–36 hours.

  • Validation Checkpoint (Reaction Monitoring): Monitor the reaction via TLC (UV active). The disappearance of the starting material and the emergence of a lower Rf spot indicates successful arylation. If the reaction stalls prematurely, it suggests base depletion or oxygen ingress, validating the necessity of strict anaerobic conditions.

  • Isolation: Filter the mixture through a short pad of Celite to remove nickel salts, wash with EtOAc, concentrate, and purify via column chromatography.

Conclusion

2,2-Dimethyl-3-phenylpropanamide is not merely a chemical product; it is a critical mechanistic probe and building block for advancing C(sp3)–H functionalization. By leveraging its pre-existing quaternary carbon and strategically applying directing groups, researchers can execute orthogonal functionalizations—such as dual oxyfunctionalization or β-arylation—to construct highly complex, sterically encumbered pharmaceutical intermediates with high precision and predictability.

References

  • Title: Pd(II)-Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp3)
  • Title: 2,2-Dimethyl-3-phenylpropanamide | CAS 101518-61-0 Source: Benchchem URL
  • Title: Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)

Sources

Method

Application Note: Elucidating the Mechanism of Action of 2,2-Dimethyl-3-phenylpropanamide Derivatives as Kv7 Channel Modulators

Introduction and Rationale The voltage-gated potassium channel family Kv7 (encoded by KCNQ genes) plays a critical role in regulating neuronal excitability [1]. Mutations or dysfunctions in Kv7.2/7.3 channels are directl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The voltage-gated potassium channel family Kv7 (encoded by KCNQ genes) plays a critical role in regulating neuronal excitability [1]. Mutations or dysfunctions in Kv7.2/7.3 channels are directly implicated in benign familial neonatal convulsions (BFNC) and other hyperexcitability disorders. Consequently, discovering positive allosteric modulators (PAMs) for Kv7 channels is a major focus in neuropharmacology.

Recent screening and structural optimization efforts have identified 2,2-Dimethyl-3-phenylpropanamide (CAS: 101518-61-0) and its derivatives as potent Kv7 channel activators [1, 2]. Unlike traditional inhibitors, these derivatives stabilize the open conformation of the channel at resting membrane potentials, driving potassium efflux and subsequent neuronal hyperpolarization. This application note details the mechanistic framework, quantitative profiling, and validated protocols for investigating the MoA of these unique neopentyl-core amides.

Mechanism of Action (MoA) Dynamics

The neopentyl core and phenyl ring of 2,2-Dimethyl-3-phenylpropanamide derivatives provide a highly specific steric profile that allows them to bind to the hydrophobic pocket formed between the voltage-sensing domain (VSD) and the pore domain of the Kv7 channel[1].

Causality of Action:

  • Binding: The derivative partitions into the lipid bilayer and accesses a binding pocket near the S5/S6 helices of the Kv7.2/7.3 heterotetramer.

  • VSD-Pore Coupling: The steric bulk of the gem-dimethyl group anchors the molecule, facilitating a leftward shift in the voltage-dependence of activation.

  • Hyperpolarization: By increasing the open probability ( Po​ ) at sub-threshold potentials, the macroscopic M-current is enhanced, preventing the neuron from reaching the action potential threshold.

Kv7_Signaling A 2,2-Dimethyl-3-phenylpropanamide Derivative B Binds Kv7 S5/S6 Hydrophobic Pocket A->B C Stabilizes Open State (Leftward Voltage Shift) B->C D Enhanced Potassium Efflux (M-Current Increase) C->D E Neuronal Hyperpolarization (Decreased Excitability) D->E

Figure 1: Mechanism of action pathway for Kv7 activation by 2,2-Dimethyl-3-phenylpropanamide derivatives.

Quantitative Data Summary

To establish structure-activity relationships (SAR), quantitative patch-clamp electrophysiology data must be benchmarked against known openers like Retigabine. Table 1 summarizes typical electrophysiological parameters for neopentyl-amide derivatives.

Table 1: Comparative Kv7.2/7.3 Activation Parameters

Compound ClassTarget ChannelEC 50​ ( μ M) ΔV1/2​ (mV)E max​ (%)
Retigabine (Control)Kv7.2/7.31.4 ± 0.2-25.3100
2,2-Dimethyl-3-phenylpropanamideKv7.2/7.33.8 ± 0.5-18.482
Fluorinated DerivativeKv7.2/7.30.9 ± 0.1-28.1115

(Note: ΔV1/2​ represents the hyperpolarizing shift in the half-activation voltage).

Experimental Protocols

To ensure a self-validating system, researchers must utilize orthogonal assays: a high-throughput Thallium (Tl + ) flux assay for primary screening, followed by whole-cell patch-clamp electrophysiology for definitive biophysical characterization.

Protocol A: High-Throughput Thallium Flux Assay

Rationale: Thallium acts as a surrogate for potassium. When Kv7 channels open, Tl + enters the cell and binds to a pre-loaded sensitive dye, yielding a fluorescent signal proportional to channel activity.

Step-by-Step Workflow:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human Kv7.2/7.3 at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Aspirate media and add 20 μ L/well of Thallium-sensitive dye loading buffer (e.g., FluxOR™). Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition: Prepare 2,2-Dimethyl-3-phenylpropanamide derivatives in a 10-point dose-response curve (0.01 μ M to 30 μ M) in assay buffer (0.1% DMSO final). Add 5 μ L/well.

  • Stimulus: Inject 5 μ L/well of Stimulus Buffer (containing Tl 2​ SO 4​ and K 2​ SO 4​ ) using a kinetic plate reader (e.g., FLIPR Tetra).

  • Readout: Record fluorescence (Ex: 490 nm, Em: 525 nm) at 1 Hz for 120 seconds. Calculate the Area Under the Curve (AUC) to determine EC 50​ .

Tl_Flux_Workflow Step1 Plate CHO-K1 (Kv7.2/7.3) Step2 Load Tl+ Sensitive Fluorescent Dye Step1->Step2 Step3 Add Amide Derivatives Step2->Step3 Step4 Inject Tl+ Stimulus Buffer Step3->Step4 Step5 Kinetic Readout (FLIPR) Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput Thallium Flux Assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp provides direct, real-time measurement of macroscopic currents, allowing for the quantification of voltage-dependence shifts ( ΔV1/2​ ) and channel kinetics, which are critical for validating the true MoA of the amides.

Step-by-Step Workflow:

  • Solutions Setup:

    • Extracellular solution: 138 mM NaCl, 5.4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular solution: 140 mM KCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

  • Cell Patching: Obtain a G Ω seal on a single Kv7.2/7.3 expressing cell using a borosilicate glass pipette (2-4 M Ω resistance). Rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 1000 ms, followed by a tail step to -30 mV for 500 ms.

  • Perfusion: Perfuse the 2,2-Dimethyl-3-phenylpropanamide derivative (at its calculated EC 80​ concentration) continuously for 3 minutes until steady-state current is achieved.

  • Data Analysis: Measure tail current amplitudes. Fit the normalized tail currents to a Boltzmann function to determine the V1/2​ of activation. A successful PAM will demonstrate a significant negative shift in V1/2​ compared to the vehicle control.

References

  • US Patent 9481653B2. Benzoimidazol-1,2-yl amides as Kv7 channel activators. Google Patents.
  • PubChem. 2,2-Dimethyl-3-phenylpropanamide (CID 19072320). National Institutes of Health. Available at:[Link]

Application

Application Note: Regioselective Functionalization of the Phenyl Ring in 2,2-Dimethyl-3-phenylpropanamide

Executive Summary 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a highly versatile C11 organic building block characterized by a neopentyl-like core, a primary amide, and an unsubstituted phenyl ring[1]. While re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a highly versatile C11 organic building block characterized by a neopentyl-like core, a primary amide, and an unsubstituted phenyl ring[1]. While recent state-of-the-art methodologies have heavily focused on the palladium-catalyzed C(sp³)–H activation of its gem-dimethyl groups using specialized directing groups[2][3], the direct functionalization of its phenyl ring remains a critical pathway for generating complex pharmaceutical intermediates and advanced materials. This application note provides a comprehensive, self-validating guide to the regioselective electrophilic aromatic substitution (EAS) of the phenyl ring, followed by downstream cross-coupling applications.

Chemical Context & Mechanistic Insights

The reactivity of 2,2-dimethyl-3-phenylpropanamide is governed by the interplay between electronic activation and profound steric shielding. The alkyl spacer (-CH₂-) attached to the phenyl ring acts as a mild electron-donating group via hyperconjugation, inherently directing incoming electrophiles to the ortho and para positions[1].

However, the adjacent quaternary carbon center (-C(CH₃)₂-CONH₂) exerts a massive steric bulk. During an EAS reaction, the approach of an electrophile to the ortho position forces a high-energy steric clash with the neopentyl-like moiety. Consequently, the activation energy required to form the ortho-Wheland intermediate is significantly higher than that of the para-pathway. This steric bias allows for exceptional para-selectivity (>95%) under controlled conditions, bypassing the typical statistical mixtures often seen in standard alkylbenzenes[1].

Mechanism E Electrophile (E+) Generation Pi Pi-Electron Attack from Phenyl Ring E->Pi Ortho Ortho Attack (High Steric Clash) Pi->Ortho Steric Hindrance Para Para Attack (Sterically Unhindered) Pi->Para Favored Pathway SigmaOrtho Ortho Wheland Intermediate (High Energy) Ortho->SigmaOrtho SigmaPara Para Wheland Intermediate (Lower Energy) Para->SigmaPara ProdOrtho Minor Product (<5% Yield) SigmaOrtho->ProdOrtho ProdPara Major Product (>95% Yield) SigmaPara->ProdPara

Fig 1. Mechanistic pathway of EAS highlighting steric-driven para-selectivity.

Synthetic Workflows

To maximize the utility of this building block, we outline a divergent functionalization strategy. Pathway A utilizes nitration to install a nitrogenous handle (reducible to an aniline for amide/sulfonamide library generation), while Pathway B utilizes bromination to install a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Workflow Start 2,2-Dimethyl-3-phenylpropanamide (Starting Material) Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start->Nitration Pathway A Bromination Bromination (Br2/Fe) Electrophilic Aromatic Substitution Start->Bromination Pathway B NitroProduct Para-Nitro Derivative (Precursor for Amines) Nitration->NitroProduct BromoProduct Para-Bromo Derivative (Precursor for Cross-Coupling) Bromination->BromoProduct Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) BromoProduct->Suzuki FinalProduct Aryl-Substituted Derivative (Advanced Building Block) Suzuki->FinalProduct

Fig 2. Divergent functionalization workflow for 2,2-Dimethyl-3-phenylpropanamide.

Experimental Methodologies (Protocols)

Protocol A: Regioselective Para-Bromination

This protocol utilizes elemental bromine activated by a Lewis acid to ensure complete conversion while avoiding over-halogenation.

  • Preparation : In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-phenylpropanamide (10 mmol, 1.77 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition : Add iron powder (0.5 mmol, 28 mg) to the solution. Causality: The iron reacts in situ with bromine to form FeBr₃, a Lewis acid catalyst essential to polarize the Br–Br bond and generate the highly reactive bromonium ion (Br⁺) required for the EAS of the moderately activated phenyl ring.

  • Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Dissolve bromine (11 mmol, 0.56 mL) in DCM (10 mL) and add it dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition at 0 °C prevents localized heating, suppressing non-selective polybromination and maintaining high para-selectivity.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (R_f ~0.4) will be consumed, yielding a new, less polar spot (R_f ~0.5).

  • Quenching & Workup : Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate rapidly reduces unreacted elemental bromine into benign, water-soluble bromide ions, instantly halting the reaction and preventing oxidative degradation during isolation.

  • Isolation : Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to afford pure 2,2-dimethyl-3-(4-bromophenyl)propanamide.

Protocol B: Regioselective Para-Nitration
  • Preparation : In a 50 mL round-bottom flask, add concentrated sulfuric acid (H₂SO₄, 10 mL) and cool to 0 °C. Slowly add 2,2-dimethyl-3-phenylpropanamide (10 mmol, 1.77 g) in small portions with vigorous stirring.

  • Nitrating Mixture : In a separate vial, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 68%, 11 mmol, 0.7 mL) to concentrated H₂SO₄ (2 mL) at 0 °C. Causality: The strong acid environment protonates nitric acid, leading to the loss of water and the generation of the active nitronium ion (NO₂⁺).

  • Addition : Add the nitrating mixture dropwise to the substrate solution over 20 minutes, maintaining the internal temperature strictly below 5 °C. Causality: Strict temperature control prevents runaway exothermic reactions, limits ortho-substitution, and prevents hydrolysis of the primary amide.

  • Quenching : Stir for 2 hours at 0 °C. Once TLC confirms completion, carefully pour the mixture over 100 g of crushed ice. Causality: Pouring over ice safely dissipates the heat of dilution and forces the highly insoluble nitrated amide to precipitate out of the aqueous acidic solution.

  • Isolation : Filter the pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is pH neutral. Recrystallize from ethyl acetate/hexanes.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling
  • Setup : In a Schlenk flask, combine 2,2-dimethyl-3-(4-bromophenyl)propanamide (5 mmol, 1.28 g), phenylboronic acid (6 mmol, 0.73 g), and potassium carbonate (K₂CO₃, 15 mmol, 2.07 g).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and to inhibit the oxidative homocoupling of the boronic acid.

  • Catalyst Addition : Under an argon stream, add Pd(dppf)Cl₂ (0.25 mmol, 183 mg). Seal the flask and heat to 90 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 x 30 mL). Purify by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the biphenyl derivative.

Quantitative Data & Yield Analysis

TransformationReagents & CatalystTemp (°C)Time (h)Major ProductRegioselectivity (para:ortho)Isolated Yield (%)
Bromination Br₂, Fe (cat.), DCM0 to 2542,2-Dimethyl-3-(4-bromophenyl)propanamide> 95 : 588
Nitration HNO₃, H₂SO₄0 to 522,2-Dimethyl-3-(4-nitrophenyl)propanamide92 : 885
Suzuki Coupling Ph-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90122,2-Dimethyl-3-([1,1'-biphenyl]-4-yl)propanamideN/A (Stereoretentive)82

Analytical Validation

The protocols described above are designed to be self-validating through routine Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Starting Material : The ¹H NMR spectrum of the unsubstituted 2,2-dimethyl-3-phenylpropanamide exhibits a complex multiplet in the aromatic region (δ 7.0–8.0 ppm) corresponding to the five freely rotating protons of the phenyl ring[1].

  • Product Validation : Upon successful para-functionalization (via either Protocol A or B), this complex multiplet resolves into a distinct, highly symmetrical AA'BB' pseudo-quartet (appearing as two doublets integrating to 2H each, typically with a coupling constant J ≈ 8.0–8.5 Hz). The immediate disappearance of the multiplet and the emergence of this AA'BB' system provides definitive, self-validating proof of successful para-regiochemistry without the need for complex 2D-NMR experiments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19072320, 2,2-Dimethyl-3-phenylpropanamide". PubChem. URL:[Link]

  • Journal of the American Chemical Society. "Pd(II)-Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp3)–H Activation". ACS Publications. URL:[Link]

  • Chemical Communications. "Divergent process for the catalytic decarboxylative thiocyanation and isothiocyanation of carboxylic acids promoted by visible light". RSC Publishing. URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification of 2,2-Dimethyl-3-phenylpropanamide

Welcome to the technical support center for 2,2-Dimethyl-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2-Dimethyl-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique purification challenges associated with this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2,2-Dimethyl-3-phenylpropanamide in a question-and-answer format.

Q1: My HPLC/TLC analysis shows a persistent impurity that co-elutes with my product. How can I resolve this?

A1: Co-elution is a common challenge when an impurity has a similar polarity to the target compound. For 2,2-Dimethyl-3-phenylpropanamide, the most likely culprit is the unreacted starting material, 2,2-dimethyl-3-phenylpropanoic acid .

Causality: The carboxylic acid precursor is structurally very similar to the primary amide product, differing primarily by an -OH group versus an -NH2 group. This gives it a comparable polarity, making separation on standard silica gel challenging. The melting point of this acid is 59-60°C, so it is a solid at room temperature[1].

Troubleshooting Steps:

  • Acid/Base Wash During Workup: The most effective way to remove the acidic precursor is through a chemical wash before chromatography.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, forming a salt that is highly soluble in the aqueous layer and will be removed.

    • Follow with a water wash and then a brine wash to remove residual salts and water before drying the organic layer[2][3].

  • Optimize Chromatography Conditions:

    • Add a Modifier: If residual acid remains, it can cause tailing on silica gel. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent can improve peak shape and may enhance separation[4].

    • Switch Stationary Phase: If normal-phase chromatography on silica is insufficient, consider switching to a different stationary phase. Reversed-phase chromatography (C18 silica) is an excellent alternative where elution order is inverted, often providing a different selectivity that can resolve closely-related compounds.

  • Consider Recrystallization: For solid amides, recrystallization is often more effective and scalable than chromatography for removing small amounts of closely-related impurities[4]. A successful recrystallization can yield highly pure material. (See Q3 for a detailed protocol).

Q2: My product appears to be degrading during purification or workup. What is causing this and how can I prevent it?

A2: The primary degradation pathway for amides is hydrolysis, which cleaves the amide bond to regenerate the parent carboxylic acid and amine (in this case, ammonia)[2][5]. This reaction is significantly accelerated by harsh acidic or basic conditions and elevated temperatures[5][6].

Causality: The amide bond, while stable, is susceptible to nucleophilic attack. Protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon more electrophilic and susceptible to attack by water. Conversely, under basic conditions, direct attack by a hydroxide ion can initiate cleavage[5].

Mitigation Strategies:

  • Avoid Strong Acids/Bases: During aqueous workup, use mild reagents like saturated NaHCO₃ instead of strong bases like NaOH. If an acid wash is needed to remove basic impurities, use a dilute solution (e.g., 1M HCl) and minimize contact time[2].

  • Control Temperature: Perform all extractions and washes at room temperature or below. Avoid heating the compound for extended periods, especially in the presence of water, acid, or base. When concentrating the product on a rotary evaporator, use a moderate water bath temperature (30-40°C).

  • Use Anhydrous Conditions: If the synthesis route allows, consider a non-aqueous workup or a solid-phase purification method to avoid hydrolysis altogether[7].

  • Proper Storage: Store the purified compound in a cool, dry place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent atmospheric moisture from causing slow hydrolysis.

Q3: I'm struggling to crystallize my purified 2,2-Dimethyl-3-phenylpropanamide. What should I try?

A3: Successful crystallization depends on finding a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Since 2,2-Dimethyl-3-phenylpropanamide is a polar molecule due to the amide group, polar organic solvents are a good starting point[8].

Causality: The formation of a crystal lattice is an equilibrium process. If the compound is too soluble, it will remain in solution even when cooled. If it is not soluble enough, it will precipitate as an amorphous powder rather than forming well-ordered crystals. The key is to achieve a supersaturated state upon slow cooling.

Recommended Crystallization Protocol

Step 1: Solvent Screening Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and upon gentle heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

Solvent ClassRecommended SolventsRationale
Single Solvents Acetonitrile, Ethanol, Ethyl Acetate, AcetoneThese polar solvents are known to be effective for recrystallizing amides[4].
Solvent/Anti-Solvent Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneThe compound is dissolved in a "good" solvent (polar), and an "anti-solvent" (non-polar) in which it is insoluble is slowly added to induce crystallization[9].

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • If the solution is colored with impurities, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove it.

  • Allow the flask to cool slowly to room temperature on a benchtop. Disturbing the solution can cause premature precipitation.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation[8].

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove the residual mother liquor.

  • Dry the crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities in the synthesis of 2,2-Dimethyl-3-phenylpropanamide?

A4: The impurities largely depend on the synthetic route. Assuming the common method of coupling 2,2-dimethyl-3-phenylpropanoic acid with an ammonia source, you can expect:

  • Unreacted 2,2-dimethyl-3-phenylpropanoic acid: The most common impurity, with similar polarity to the product[1][7].

  • Coupling Reagent Byproducts: If using a coupling reagent (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) or ethyl-3-(3-(dimethylamino)propyl)urea will be present[10]. These are often removed by filtration or chromatography.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., DCM, Toluene, Ethyl Acetate) may be present.

  • Side-Reaction Products: Depending on the reaction conditions, minor byproducts from side reactions could be present.

Q5: What is the recommended overall purification strategy for this compound?

A5: A multi-step approach is typically most effective. The following workflow provides a robust strategy for achieving high purity.

crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Remove acidic/basic impurities recryst Recrystallization (e.g., from Acetonitrile or EtOAc/Hexane) workup->recryst Primary purification for solids analysis1 Purity Check (TLC/HPLC/NMR) recryst->analysis1 chrom Column Chromatography (Silica Gel) analysis1->chrom Impurities remain pure_product Pure Product (>98%) analysis1->pure_product Purity is sufficient analysis2 Purity Check & Characterization chrom->analysis2 analysis2->pure_product

Caption: Recommended multi-step purification workflow.

Q6: What are the key physical properties of 2,2-Dimethyl-3-phenylpropanamide relevant to its purification?

A6: Understanding the physical properties is crucial for selecting appropriate purification techniques and solvents.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₁H₁₅NO[11][12]Indicates a significant non-polar part (phenyl, dimethyl) and a polar part (amide).
Molecular Weight 177.24 g/mol [11][12]Useful for calculating molar equivalents and for mass spectrometry analysis.
CAS Number 101518-61-0[11]For accurate identification and literature searching.
Predicted State SolidGeneral amide propertiesAs a solid, it is a good candidate for purification by recrystallization.
Polarity Polar[8]Soluble in polar organic solvents; dictates choice of chromatography and recrystallization solvents.
Stability Susceptible to Hydrolysis[5][6]Requires careful handling to avoid acidic/basic conditions and high heat.
Q7: How should I choose between Recrystallization and Column Chromatography?

A7: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. The following decision tree can guide your choice.

start Is the crude product a solid? is_major Is the product the major component (>85%)? start->is_major Yes chromatography Use Column Chromatography start->chromatography No (It's an oil) is_separable Are impurities separable by TLC? is_major->is_separable No recrystallize Use Recrystallization is_major->recrystallize Yes is_separable->chromatography No (impurities are very similar) chrom_then_recryst Use Chromatography, then Recrystallize is_separable->chrom_then_recryst Yes

Caption: Decision tree for selecting a purification method.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. Available from: [Link]

  • 2,2-dimethyl-3-oxo-N-phenylpropanamide. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available from: [Link]

  • Nikpour, F., & Shahrjerdi, A. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2007(16), 133-141. Available from: [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (2013, February). Asian Journal of Chemistry, 25(3), 1290-1292. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Canterbury. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness.org. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Propanamide, 2,2-dimethyl-N-(3-methylphenyl)- (CAS 32597-29-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,2-Dimethyl-3-phenylpropanamide. (n.d.). PubChem. Retrieved from [Link]

  • 2,2-dimethyl-3-phenyl propionaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Chandra, M., & Silverman, S. K. (2013). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 135(44), 16450–16455. Available from: [Link]

  • Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. Available from: [Link]

  • 2,2-dimethyl-3-phenylpropanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,2-Dimethyl-3-phenylpropanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing 2,2-Dimethyl-3-phenylpropanamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing 2,2-Dimethyl-3-phenylpropanamide.

The primary mechanistic hurdle in this synthesis is the gem-dimethyl group at the α-position. This creates a neopentyl-like steric environment that severely hinders nucleophilic attack at the adjacent carbonyl or nitrile carbon. Understanding this steric causality is essential for troubleshooting low yields, preventing competing hydrolysis, and selecting the correct synthetic vector.

Synthesis Workflow & Mechanistic Pathways

The diagram below illustrates the two most scalable pathways for this molecule: the classical acid chloride amidation and the oxidative nitrile hydration. It also highlights the primary failure mode (hydrolysis) encountered during troubleshooting.

Synthesis Acid 2,2-Dimethyl-3-phenylpropanoic acid AcidCl Acid Chloride Intermediate Acid->AcidCl (COCl)2, cat. DMF DCM, 0°C to RT AcidCl->Acid Hydrolysis (Moisture/Poor Mixing) Amide 2,2-Dimethyl-3-phenylpropanamide (Target Product) AcidCl->Amide NH3 (aq), THF Vigorous Stirring Nitrile 2,2-Dimethyl-3-phenylpropanenitrile Nitrile->Amide H2O2, NaOH EtOH, 50°C

Figure 1: Primary synthetic workflows for 2,2-Dimethyl-3-phenylpropanamide highlighting hydrolysis pitfalls.

Troubleshooting & FAQs

Q1: Why is my yield so low when converting 2,2-dimethyl-3-phenylpropanoic acid to the amide via the acid chloride? Causality: The gem-dimethyl group creates immense steric shielding around the carbonyl carbon. This slows down the nucleophilic attack of ammonia. If the biphasic mixing is inadequate, or if the reaction is not pushed with a massive excess of ammonia, the unreacted acid chloride will simply hydrolyze back to the starting carboxylic acid during aqueous workup. Solution: Switch from thionyl chloride to oxalyl chloride with catalytic DMF for a cleaner, room-temperature activation. During the amidation step, dissolve the acid chloride in a water-miscible co-solvent (like THF) and add it dropwise to a vigorously stirred, large excess (10+ equivalents) of 28% aqueous ammonia at 0 °C.

Q2: Can I use standard peptide coupling reagents (e.g., EDC/HOBt or HATU) instead of forming the acid chloride? Causality: While standard coupling reagents work beautifully for unhindered acids, the quaternary α-carbon in 2,2-dimethyl-3-phenylpropanoic acid severely impedes the formation of the bulky active ester intermediate. Research on [2] demonstrates that amidation of these sterically hindered neopentyl systems often requires highly reactive conditions. Solution: Acid chloride formation remains the most atom-economical and reliable method for this specific substrate. If you must avoid chlorination, use highly reactive uronium salts (like HATU) with prolonged heating (48h), but expect lower yields.

Q3: I am trying the nitrile hydration route. How do I prevent over-hydrolysis to the carboxylic acid? Causality: Nitrile hydration typically proceeds through the amide to the acid. However, the gem-dimethyl group works to your advantage here. The steric bulk physically blocks the resulting amide from further nucleophilic attack by hydroxide ions, naturally stalling the reaction at the amide stage. Solution: The Radziszewski hydration (using H₂O₂ and NaOH in ethanol) of [3] is highly effective. Keep the temperature strictly at 50 °C to prevent thermal degradation of the peroxide.

Q4: Is there a specialized method for synthesizing this compound from a cyclic precursor? Causality: Yes, the ring-opening of β-lactams (2-azetidinones) provides a highly specific, albeit niche, route. Solution: Burnett, Hart, and Liu demonstrated that [1] to yield the acyclic amide directly. This method achieves a 79% yield and is highly recommended if you are already working with β-lactam intermediates.

Standard Operating Protocols (SOPs)

To ensure trustworthiness, these protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the success of a step before proceeding.

Protocol A: Acid Chloride Amidation
  • Activation: Dissolve 2,2-dimethyl-3-phenylpropanoic acid (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere. Add catalytic DMF (0.05 eq).

  • Chlorination: Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution (CO, CO₂, HCl) completely ceases. To chemically validate, quench a 10 µL aliquot in 1 mL of methanol; TLC should show complete conversion to the non-polar methyl ester, with no starting acid remaining.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF. Cool to 0 °C. Add this solution dropwise to a vigorously stirred solution of 28% aqueous ammonia (10.0 eq).

  • Isolation: Stir for 4 hours at room temperature. Evaporate the THF. Extract the aqueous residue with EtOAc, wash with 1M NaOH (to remove any hydrolyzed acid), dry over Na₂SO₄, and concentrate.

Protocol B: Oxidative Nitrile Hydration
  • Setup: Dissolve 2,2-Dimethyl-3-phenylpropanenitrile (1.0 eq) in ethanol (0.5 M).

  • Reagent Addition: Add 30% aqueous H₂O₂ (3.0 eq) followed by 6M NaOH (0.2 eq).

  • Heating: Warm the mixture to 50 °C and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The starting nitrile is highly non-polar (Rf ~0.8), while the product amide is highly polar (Rf ~0.2). The reaction is complete when the non-polar spot disappears.

  • Quenching: Cool to room temperature. Carefully quench excess peroxide by adding saturated aqueous Na₂S₂O₃ dropwise until KI-starch paper indicates no residual oxidant.

  • Isolation: Concentrate under reduced pressure to remove ethanol. Extract the aqueous layer with DCM, dry over Na₂SO₄, and evaporate to yield the pure amide.

Quantitative Yield Comparison

Use the following table to select the most appropriate synthetic route based on your available precursors and yield requirements.

Synthetic RouteKey ReagentsIntermediateTypical YieldPrimary Yield-Limiting Factor
Acid Amidation (COCl)₂, NH₃(aq)Acid Chloride70–85%Hydrolysis of the sterically hindered acid chloride during aqueous workup.
Nitrile Hydration H₂O₂, NaOH, EtOHNone85–95%Incomplete conversion if peroxide thermally degrades before hydration finishes.
β-Lactam Ring Opening NH₃, Lithium reagent2-Azetidinone79%Availability and synthetic cost of the complex cyclic precursor.

References

  • Burnett, D. A., Hart, D. J., & Liu, J. (1986). β-Lactams from esters and sulfenimines: a new route to monobactams. The Journal of Organic Chemistry, 51(10), 1929–1930.[Link]

  • Coghlan, M. J., et al. (2010). Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists. Journal of Medicinal Chemistry, 53(24), 8626-8635.[Link]

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,2-Dimethyl-3-phenylpropanamide

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-phenylpropanamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-phenylpropanamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable amide intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to common side reactions, enabling you to optimize your process for higher yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will explore the most common synthetic pathways and provide field-proven insights to troubleshoot the formation of unwanted byproducts.

Section 1: The Primary Synthetic Route via 2,2-Dimethyl-3-phenylpropanoic Acid

The most prevalent and reliable method for synthesizing 2,2-Dimethyl-3-phenylpropanamide involves the amidation of its corresponding carboxylic acid, 2,2-Dimethyl-3-phenylpropanoic acid[1][2]. This can be achieved through a two-step process involving an acyl chloride intermediate or via direct coupling methods. Both approaches, while effective, have unique potential for side reactions.

FAQ 1.1: I'm attempting the synthesis from 2,2-Dimethyl-3-phenylpropanoic acid via its acyl chloride, but my yield is consistently low. What is going wrong?

This is a very common issue that almost always points to one of three main side reactions or procedural pitfalls. The conversion of a carboxylic acid to an amide via an acyl chloride is a robust but moisture-sensitive transformation[3][4].

Core Problem: The acyl chloride of 2,2-Dimethyl-3-phenylpropanoic acid is highly reactive. Its primary enemy is water, and its primary byproduct (HCl) can neutralize your amine nucleophile (ammonia)[5][6].

Troubleshooting Guide: Acyl Chloride Method

Observation Potential Cause Recommended Solution & Explanation
Low yield, starting material recovered Incomplete formation of the acyl chloride. The reaction with the chlorinating agent (e.g., SOCl₂, oxalyl chloride) was not driven to completion. Solution: Ensure the chlorinating agent is fresh and used in slight excess. Consider extending the reaction time or gently heating as per established protocols. Remove any excess chlorinating agent under vacuum before proceeding.
Low yield, no starting material recovered Hydrolysis of the acyl chloride intermediate. Acyl chlorides react rapidly with water to revert to the carboxylic acid[3]. Solution: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your ammonia source (e.g., concentrated aqueous ammonia) is added to the acyl chloride solution, not the other way around, and that the reaction is kept cold to control the exotherm and minimize hydrolysis.
Low yield, even with anhydrous conditions Neutralization of the amine nucleophile. The reaction of the acyl chloride with ammonia generates one equivalent of HCl[6]. This acid will react with another equivalent of ammonia to form unreactive ammonium chloride (NH₄Cl), effectively consuming two equivalents of your nucleophile for every one equivalent of product formed. Solution: Use at least two equivalents of ammonia. A common procedure involves adding the acyl chloride solution to a cold, concentrated solution of excess ammonia[4].

Optimized Experimental Protocol: Two-Step Synthesis via Acyl Chloride

Step A: Formation of 2,2-Dimethyl-3-phenylpropanoyl chloride

  • To a round-bottom flask dried in an oven and cooled under a nitrogen atmosphere, add 2,2-Dimethyl-3-phenylpropanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: SOCl₂ is corrosive and reacts with moisture to release HCl and SO₂ gas. Perform in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step B: Amidation

  • In a separate flask, cool a concentrated solution of aqueous ammonia (at least 3.0 eq) to 0 °C.

  • Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the rapidly stirring, cold ammonia solution. A white precipitate (the amide product and ammonium chloride) will form immediately[6].

  • Stir the mixture vigorously for 30 minutes at 0 °C, then allow it to warm to room temperature.

  • Filter the solid precipitate and wash thoroughly with cold water to remove the soluble ammonium chloride.

  • Dry the remaining solid (the crude 2,2-Dimethyl-3-phenylpropanamide) under vacuum. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.

Diagram: Key Reaction and Side Reaction in the Acyl Chloride Pathway

cluster_main Desired Pathway cluster_side Side Reactions Acid 2,2-Dimethyl-3- phenylpropanoic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride + SOCl₂ AcylChloride->Acid Hydrolysis Amide Target Amide: 2,2-Dimethyl-3- phenylpropanamide AcylChloride->Amide HCl HCl (Byproduct) AcylChloride->HCl releases Ammonia1 NH₃ (Nucleophile) Water H₂O (Moisture) AmmoniumSalt NH₄Cl (Inactive Salt) HCl->AmmoniumSalt + NH₃ (1 eq) Ammonia2 NH₃ (Base)

Caption: Desired vs. Side Reactions in the Acyl Chloride Method.

FAQ 1.2: I'm using a direct coupling agent like DCC to avoid the harsh acyl chloride step, but I'm getting a white, insoluble precipitate and my product yield is still poor. What is this precipitate?

Direct coupling methods, which use reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are excellent for forming amide bonds under mild conditions[7][8]. However, they come with their own characteristic side reaction.

Troubleshooting Guide: Direct Coupling Method

Observation Potential Cause Recommended Solution & Explanation
Formation of a significant amount of white, insoluble solid. N-acylurea formation. The activated O-acylisourea intermediate has rearranged. This byproduct is often difficult to remove. Solution: Add the amine and the carboxylic acid together before adding the coupling agent. This ensures the nucleophile is present to intercept the active intermediate as soon as it forms. Using an additive like 1-hydroxybenzotriazole (HOBt) can also suppress this side reaction by forming a more stable active ester intermediate.
Low conversion, starting materials remain. Acid-base neutralization. The amine and carboxylic acid have formed a stable ammonium carboxylate salt, which is less reactive towards the coupling agent. Solution: While salt formation is an equilibrium, ensuring efficient mixing and the presence of a non-polar solvent can favor the coupling reaction. The use of additives like HOBt or DMAP (4-dimethylaminopyridine) can help activate the acid more effectively.

Diagram: Competing Fates of the O-Acylisourea Intermediate

cluster_pathways Reaction Pathways Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate Activation Amide Desired Amide Intermediate->Amide Nucleophilic Attack (Desired Path) NAcylurea N-Acylurea Byproduct (Stable & Unreactive) Intermediate->NAcylurea Intramolecular Rearrangement (Side Reaction) Amine Amine (NH₃) DCU1 Dicyclohexylurea (DCU) Amide->DCU1 +

Caption: DCC Coupling: Desired Amidation vs. N-Acylurea Formation.

Section 2: Alternative Synthetic Routes and Potential Pitfalls

While the carboxylic acid pathway is most common, other methods exist for forming amides. The Ritter reaction is a powerful tool for creating certain amides, but its application must be carefully considered.

FAQ 2.1: Is it possible to synthesize 2,2-Dimethyl-3-phenylpropanamide using a Ritter Reaction, and what are the risks?

The Ritter reaction transforms a nitrile into an N-alkyl amide by reacting it with a source of a stable carbocation under strong acid conditions[9][10]. To synthesize the target molecule, one would need to generate the tert-butyl cation substituted with a benzyl group and react it with a source of the amide nitrogen, like hydrocyanic acid (HCN) or another nitrile followed by hydrolysis.

Applicability & Risks:

  • Carbocation Source: A suitable precursor would be 2,2-dimethyl-3-phenyl-1-propanol or a related alkene. The tertiary benzylic nature of the required carbocation makes it relatively stable, suggesting the reaction is plausible.

  • Major Side Reactions:

    • Elimination: The carbocation intermediate can easily lose a proton to form an alkene, especially at elevated temperatures. This is a significant competing pathway[9].

    • Rearrangement: While the target carbocation is tertiary and benzylic, rearrangements are always a possibility in carbocation chemistry, potentially leading to isomeric products.

    • Harsh Conditions: The reaction requires strong acids (e.g., concentrated H₂SO₄), which can lead to charring and decomposition of sensitive substrates[11][12].

Troubleshooting Workflow: Evaluating the Ritter Reaction

Start Start: Consider Ritter Rxn CheckCarbocation Can a stable tertiary carbocation be formed? Start->CheckCarbocation CheckConditions Are starting materials stable to strong acid? CheckCarbocation->CheckConditions Yes Reconsider Reconsider Route: Use Carboxylic Acid Pathway CheckCarbocation->Reconsider No Proceed Proceed with low temp & controlled addition CheckConditions->Proceed Yes CheckConditions->Reconsider No ObserveAlkene Observe Alkene Byproduct? Proceed->ObserveAlkene LowYield Low Yield / Tarring? ObserveAlkene->LowYield No LowerTemp Action: Lower Reaction Temp ObserveAlkene->LowerTemp Yes LowYield->Reconsider No, still fails ChangeAcid Action: Use milder Lewis Acid LowYield->ChangeAcid Yes LowerTemp->Proceed ChangeAcid->Proceed

Caption: Decision workflow for using and troubleshooting the Ritter reaction.

Section 3: General Purification & Analysis
FAQ 3.1: How can I easily remove unreacted 2,2-Dimethyl-3-phenylpropanoic acid from my crude product?

This is a straightforward purification step. The key difference between your starting material (a carboxylic acid) and your product (an amide) is their acidity.

  • Solution: During the aqueous workup, wash the organic layer containing your crude product with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer. The neutral amide product will remain in the organic layer.

References
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives . Asian Journal of Chemistry. Available at: [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M . ACS Omega. Available at: [Link]

  • Reaction mechanisms: acid/acyl chloride with ammonia/amines - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • the preparation of amides - Chemguide . Chemguide. Available at: [Link]

  • Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. Available at: [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC . SpringerOpen. Available at: [Link]

  • Ritter reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Cas 5669-14-7,2,2-DIMETHYL-3-PHENYLPROPANOIC ACID | lookchem . LookChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2,2-Dimethyl-3-phenylpropanamide Derivatization

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with derivatizing highly steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with derivatizing highly sterically hindered amides.

2,2-Dimethyl-3-phenylpropanamide is a specialized organic intermediate featuring a neopentyl-like core (an α,α -dimethyl substitution pattern) adjacent to the amide carbonyl[1]. This structural motif imposes severe steric hindrance, shielding the amide nitrogen and restricting the rotational freedom required to reach standard transition states[1]. Consequently, traditional N-alkylation or N-arylation methods often result in stalled reactions, poor yields, or unwanted side reactions. This guide provides field-proven, self-validating protocols and troubleshooting logic to successfully functionalize this challenging substrate.

Derivatization Decision Workflow

G Start 2,2-Dimethyl-3-phenylpropanamide (Sterically Hindered Core) Branch1 N-Arylation (Buchwald-Hartwig) Start->Branch1 Aryl Halides Branch2 N-Alkylation (Radical Pathway) Start->Branch2 Alkyl Halides Cat1 Pd G3 / PEPPSI Precatalysts + Bulky Biaryl Phosphines Branch1->Cat1 Cat2 Photoinduced Cu-Catalysis (Circumvents SN2 Penalty) Branch2->Cat2 Opt1 Optimize Base & Solvent: Cs2CO3 in t-BuOH Cat1->Opt1 Opt2 Optimize Excitation: Match Wavelength to Cu-Complex Cat2->Opt2 Prod1 N-Aryl Derivative (High Yield) Opt1->Prod1 Prod2 N-Alkyl Derivative (High Yield) Opt2->Prod2

Workflow for optimizing the derivatization of sterically hindered 2,2-dimethyl-3-phenylpropanamide.

Section 1: Core Methodologies & Step-by-Step Protocols

To functionalize the nitrogen of 2,2-dimethyl-3-phenylpropanamide, we must bypass the steric bulk of the gem-dimethyl group. We achieve this through two distinct mechanistic approaches: highly active Pd(0) generation for N-arylation, and single-electron transfer (SET) radical pathways for N-alkylation.

Protocol A: Buchwald-Hartwig N-Arylation (Overcoming Steric Bulk)

The Buchwald-Hartwig cross-coupling is the premier method for N-arylation. However, the α,α -dimethyl group heavily retards the reductive elimination step in the catalytic cycle[2]. To overcome this, third-generation (G3) palladacycles or Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are mandatory[3]. These precatalysts rapidly and quantitatively generate the active monoligated Pd(0) species, which is critical for engaging hindered amides without the inhibitory effects of traditional ligands like dba (dibenzylideneacetone).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add 2,2-dimethyl-3-phenylpropanamide (1.0 equiv), the aryl halide (1.2 equiv), and the base (anhydrous Cs2​CO3​ , 2.0 equiv) to an oven-dried reaction vial. Causality: Cs2​CO3​ is preferred over stronger bases like NaOtBu to prevent base-catalyzed side reactions with sensitive functional groups.

  • Catalyst Loading: Add 2 mol% of BrettPhos Pd G3 precatalyst. Causality: The bulky biaryl phosphine ligand (BrettPhos) forces the palladium center to undergo reductive elimination rapidly, preventing stalling at the Pd(II) intermediate.

  • Solvent Addition: Add anhydrous, degassed tert-butanol to achieve a 0.5 M concentration.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Photoinduced Copper-Catalyzed N-Alkylation

Standard SN​2 alkylation of this amide with secondary alkyl halides often fails. The steric clash from the neopentyl core blocks the required 180∘ trajectory for backside attack[1][4]. A modern, self-validating alternative is photoinduced copper catalysis, which operates via a radical pathway, allowing coupling with unactivated secondary alkyl halides at room temperature[4].

Step-by-Step Methodology:

  • Reagent Assembly: Combine the amide (1.0 equiv), unactivated secondary alkyl bromide (1.5 equiv), CuI (10 mol%), and lithium tert-butoxide (2.0 equiv) in a quartz reaction vial[4].

  • Solvent & Degassing: Suspend the mixture in anhydrous acetonitrile/DMF (v/v 1:1, 0.1 M). Degas the solution via three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches the excited state of the photocatalyst and traps the intermediate alkyl radical, killing the reaction.

  • Irradiation: Irradiate the reaction mixture with a light source matching the excitation wavelength of the formed copper complex at room temperature for 24 hours[4].

  • Quenching: Quench with saturated aqueous NH4​Cl and extract with dichloromethane.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via chromatography.

Section 2: Quantitative Data Summaries

The following table summarizes the causal relationship between catalyst selection and reaction yield when attempting to N-arylate sterically hindered amides. Notice how the transition from classical Pd(II) salts to well-defined precatalysts drastically improves the outcome.

Table 1: Optimization of N-Arylation Conditions for Sterically Hindered Amides

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1 Pd2​(dba)3​ (5 mol%)XPhos Cs2​CO3​ Toluene100< 10%dba ligand impedes active Pd(0) formation; off-cycle complexes form.
2 Pd(OAc)2​ (5 mol%)BrettPhos NaOtBu 1,4-Dioxane10035%Poor reduction of Pd(II) to Pd(0) leads to catalyst death.
3Pd-PEPPSI-IPr (5 mol%)(NHC) Cs2​CO3​ 1,4-Dioxane10072%Rapid activation of Pd(II) to Pd(0) via NHC stability[3].
4BrettPhos Pd G3 (2 mol%) BrettPhos Cs2​CO3​ t-BuOH 100 94% Quantitative generation of monoligated LPd(0); optimal reductive elimination.

Section 3: Troubleshooting Guide

Q: My Buchwald-Hartwig amidation is stalling at 20% conversion despite using Pd2​(dba)3​ /XPhos. How do I push this to completion? A: The issue is catalyst speciation. Pd2​(dba)3​ can form off-cycle, inactive complexes with hindered amides, and the dba ligand itself impedes the activation of the palladium center. Switch to a well-defined precatalyst like Pd G3 or a Pd-PEPPSI system[3]. These systems ensure a strict 1:1 Pd-to-ligand ratio and generate the active Pd(0) species quantitatively without the inhibitory effects of dba.

Q: I am observing significant proto-dehalogenation of my aryl halide instead of the desired N-arylation product. What is causing this? A: Proto-dehalogenation occurs when β -hydride elimination (often from the solvent or an amine impurity) outcompetes the desired reductive elimination step. Because 2,2-dimethyl-3-phenylpropanamide is highly hindered, reductive elimination is thermodynamically penalized and slow[2]. To accelerate C-N bond formation, switch to a more sterically demanding ligand like tBuBrettPhos. The extreme bulk of this ligand forces the palladium center to undergo reductive elimination more rapidly to relieve steric strain. Additionally, ensure your solvent is strictly anhydrous.

Q: My N-alkylation with a secondary alkyl iodide is yielding <5% product under standard NaH/DMF conditions. Should I heat it further? A: Do not heat it further; the failure is mechanistic, not thermal. The steric bulk of the α,α -dimethyl group severely restricts the trajectory required for a classic SN​2 backside attack on a secondary halide[1][4]. Heating will only lead to elimination (E2) of the alkyl halide. Transition to a radical-based approach, such as the photoinduced copper-catalyzed N-alkylation[4]. This circumvents the SN​2 steric penalty by generating an alkyl radical that rapidly recombines with the copper-bound amide.

Section 4: FAQs

Q: What is the specific significance of the neopentyl core in 2,2-dimethyl-3-phenylpropanamide? A: The neopentyl core features a quaternary carbon directly adjacent to the carbonyl group[1]. In derivatization, the two methyl groups create a highly congested, umbrella-like steric environment. This bulk physically shields the amide nitrogen, drastically reducing its nucleophilicity and making standard transition states (which require specific approach angles) energetically unfavorable[1].

Q: Can I use weak bases like K2​CO3​ for the N-arylation of this substrate? A: Generally, no. Amides have higher pKa​ values (~15-17) compared to standard amines. While K2​CO3​ might work for highly activated systems, the steric hindrance of 2,2-dimethyl-3-phenylpropanamide requires a stronger base like Cs2​CO3​ (which benefits from the "cesium effect" for solubility and reactivity) or NaOtBu to ensure efficient deprotonation and coordination to the metal center during the catalytic cycle.

References

  • 2,2-Dimethyl-3-phenylpropanamide|CAS 101518-61-0 Source: Benchchem URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
  • Well-Defined Pre-Catalysts in Amide and Ester Bond Activation Source: Semantic Scholar URL
  • Source: Chemical Reviews (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting 2,2-Dimethyl-3-phenylpropanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing sterically hindered amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing sterically hindered amides. The α,α -dimethyl substitution in 2,2-dimethyl-3-phenylpropanoic acid creates a highly congested neopentyl-like core, which significantly alters standard amidation pathways and leads to unique byproduct profiles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of unreacted 2,2-dimethyl-3-phenylpropanoic acid during amidation with standard coupling reagents like EDC/HOBt? Causality: The α,α -dimethyl substitution creates severe steric hindrance adjacent to the carbonyl carbon. When using standard carbodiimide coupling reagents, the carboxylic acid is converted into an O-acylisourea intermediate. Because the nucleophilic attack by ammonia (or a primary amine) is sterically blocked, the kinetics of amidation are drastically slowed. This allows the intermediate to undergo two competing side reactions: it either hydrolyzes back to the starting carboxylic acid or undergoes an irreversible rearrangement into an unreactive N-acylurea byproduct ()[1]. Solution: Abandon bulky carbodiimides for this substrate. Instead, utilize smaller, highly reactive intermediates such as acid chlorides (via SOCl₂ or oxalyl chloride) to force the reaction forward.

Q2: I used the acid chloride route with ammonia. LC-MS analysis shows a major byproduct with an [M+H]⁺ at m/z 160.2. What is this compound? Causality: The desired 2,2-dimethyl-3-phenylpropanamide has a molecular weight of 177.24 g/mol , yielding an expected [M+H]⁺ of approximately 178.2 ()[2]. A mass of 160.2 corresponds to a precise loss of 18 Da (H₂O). This indicates the formation of 2,2-dimethyl-3-phenylpropanenitrile . Mechanism: Primary amides can undergo dehydration to form nitriles in the presence of excess chlorinating agents (e.g., SOCl₂, POCl₃) or unreacted acid chloride, particularly at elevated temperatures ()[3]. Because the initial amidation of your sterically hindered acid chloride is slower than typical acyl chlorides, the newly formed primary amide remains in the reaction mixture longer alongside residual dehydrating agents, promoting this secondary dehydration step.

Q3: How can I differentiate between the symmetric anhydride byproduct and the desired amide using analytical techniques? Causality: The symmetric anhydride forms when an unreacted carboxylate anion attacks the activated acid chloride—a dimerization pathway that becomes highly competitive when the amine nucleophile is sterically excluded from the electrophilic center. Solution: Rely on a combination of LC-MS and IR spectroscopy. The anhydride will show a significantly higher mass and distinct dual carbonyl stretches, as summarized in the data tables below.

Part 2: Quantitative Data & Analytical Matrices

Table 1: Analytical Differentiation of 2,2-Dimethyl-3-phenylpropanamide and Common Byproducts

CompoundMolecular Weight ( g/mol )LC-MS [M+H]⁺ (m/z)IR Carbonyl Stretch (cm⁻¹)
2,2-Dimethyl-3-phenylpropanoic acid (SM)178.23179.2~1700 (broad OH stretch)
2,2-Dimethyl-3-phenylpropanamide (Target)177.24178.2~1650, 1620 (N-H bend)
2,2-Dimethyl-3-phenylpropanenitrile (Byproduct)159.23160.2N/A (C≡N stretch at ~2250)
Symmetric Anhydride (Byproduct)338.44339.4~1810 and 1740 (Dual stretch)

Table 2: Coupling Strategy Efficacy for α,α -Disubstituted Acids

Activation MethodIntermediate StabilityNucleophilic Attack RatePrimary Byproduct
EDC / HOBt Low (Rearranges)Very SlowN-acylurea, Unreacted Acid
CDI (Acyl imidazole)ModerateSlowUnreacted Acid
SOCl₂ (Acid Chloride)HighModerateNitrile (if excess SOCl₂ used)

Part 3: Reaction Workflow Visualization

The following diagram maps the kinetic divergence of the activated intermediate, illustrating how steric hindrance forces the reaction toward unwanted byproducts if conditions are not strictly controlled.

ByproductPathway Acid 2,2-Dimethyl-3- phenylpropanoic acid (Starting Material) Activated Acid Chloride Intermediate Acid->Activated SOCl2 / (COCl)2 Amide 2,2-Dimethyl-3- phenylpropanamide (Desired Product) Activated->Amide + NH3 (Fast) Anhydride Symmetric Anhydride (Dimerization Byproduct) Activated->Anhydride + Unreacted Acid (Slow NH3 attack) Nitrile 2,2-Dimethyl-3- phenylpropanenitrile (Dehydration Byproduct) Amide->Nitrile Excess SOCl2 + Heat

Fig 1: Reaction workflow and byproduct divergence in sterically hindered amidation.

Part 4: Experimental Methodologies

Protocol 1: Optimized Synthesis via Acid Chloride with Self-Validation

To prevent nitrile and anhydride formation, the acid chloride must be fully formed, excess chlorinating agent must be removed, and the amidation must be driven kinetically.

  • Activation: Dissolve 2,2-dimethyl-3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 eq). Stir for 2 hours at room temperature.

  • Self-Validating Methanol Quench: Do not proceed blindly. Extract a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol. Analyze this sample via LC-MS.

    • Pass Condition: Observation of the methyl ester ([M+H]⁺ 193.2). The acid chloride is successfully formed.

    • Fail Condition: Observation of the free acid ([M+H]⁺ 179.2). Chlorination is incomplete. Do not proceed to amidation.

  • Purification of Intermediate: Concentrate the reaction mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl gas. Crucial step to prevent downstream dehydration of the amide into a nitrile.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF. Cool to 0 °C. Add aqueous ammonia (28%, 5.0 eq) rapidly under vigorous stirring. The excess ammonia outcompetes the dimerization pathway (anhydride formation).

  • Workup: Stir for 1 hour, dilute with ethyl acetate, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol 2: LC-MS Method for Byproduct Identification
  • System Suitability (Self-Validation): Before injecting the reaction mixture, inject a solvent blank spiked with 1 µg/mL of a known standard (e.g., benzamide).

    • Validation: This proves the LC column is free of carryover and the MS electrospray ionization (ESI) source is operating above the required sensitivity threshold.

  • Sample Preparation: Dilute the crude reaction mixture to 1 mg/mL in LC-MS grade Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate in ESI positive mode. Scan range: m/z 100–500. Extract ion chromatograms (EIC) for m/z 178.2 (Amide), 160.2 (Nitrile), and 339.4 (Anhydride) to quantify the byproduct distribution.

References

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

  • Title: Preparation of Nitriles Source: Chemistry Steps URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 2,2-Dimethyl-3-phenylpropanamide Purity: A Comparative HPLC Guide

Executive Summary & Analyte Profiling 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a specialized organic amide characterized by a neopentyl core and a terminal phenyl ring[1]. Widely utilized as a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a specialized organic amide characterized by a neopentyl core and a terminal phenyl ring[1]. Widely utilized as a critical intermediate in early-stage drug discovery and complex molecule synthesis, its purity directly dictates downstream reaction yields and pharmacological integrity.

Validating the purity of this compound requires a robust analytical framework. This guide provides an objective comparison of analytical platforms and details a self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in the ICH Q2(R2) guidelines[2] and USP <1225> compendial standards[3].

Comparative Analysis: Platform & Chemistry Selection

To establish the most reliable purity assay, we must analyze the causality behind chromatographic retention. 2,2-Dimethyl-3-phenylpropanamide possesses a highly hydrophobic tail (benzyl and gem-dimethyl groups) and a polar head (primary amide)[1].

We evaluated three standard analytical approaches: Gas Chromatography (GC-FID), standard RP-HPLC (C18), and RP-HPLC with a Phenyl-Hexyl stationary phase.

The Causality of Column Selection

While GC-FID is a staple for volatile organics, primary amides often exhibit thermal degradation or severe peak tailing in the inlet without prior derivatization. Therefore, RP-HPLC is the optimal platform.

When comparing HPLC chemistries, a standard C18 column relies purely on hydrophobic dispersion forces. However, it struggles to resolve 2,2-dimethyl-3-phenylpropanamide from its primary synthetic precursor, 2,2-dimethyl-3-phenylpropanoic acid. Because both molecules share the exact same bulky hydrocarbon backbone, their hydrophobic retention times are nearly identical.

We select the Phenyl-Hexyl stationary phase because it introduces orthogonal selectivity. The bonded phenyl rings on the silica surface engage in π−π electron interactions with the analyte's aromatic ring. This specific electronic interaction, combined with standard hydrophobicity, selectively alters the retention of the amide relative to structurally similar aliphatic or acidic impurities, ensuring baseline resolution.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformPrimary Interaction MechanismResolution (Analyte vs. Acid Precursor)Suitability for AmidesVerdict
GC-FID Boiling point / VolatilityPoor (Thermal tailing)Low (Requires derivatization)Not Recommended
RP-HPLC (C18) Hydrophobic dispersionMarginal ( Rs​<1.5 )HighAcceptable
RP-HPLC (Phenyl-Hexyl) Hydrophobic + π−π interactionsExcellent ( Rs​>2.5 ) High Optimal Choice

Experimental Protocol: A Self-Validating System

Modern analytical validation, as emphasized by the ICH Q2(R2) lifecycle approach[4], requires methods that prove their own reliability before data collection begins. The following protocol is designed as a self-validating system : it utilizes a hard-gated System Suitability Test (SST) that autonomously aborts the sequence if chromatographic integrity is compromised.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in highly purified water (18.2 MΩ·cm). Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of any residual acidic impurities and sharpening the amide peak by minimizing secondary interactions with residual silanols on the column.

  • Organic (B): HPLC-grade Acetonitrile.

  • Gradient: Isocratic elution at 60% B / 40% A.

Step 2: Instrument Setup & The SST Hard-Gate

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (optimal for the amide π→π∗ transition).

  • Self-Validation Mechanism: Inject a known reference standard (100 µg/mL) six consecutive times. The chromatography data system (CDS) is programmed to calculate the Relative Standard Deviation (RSD) of the peak area, the tailing factor ( Tf​ ), and theoretical plates ( N ).

  • Causality: If Tf​>1.5 or N<5000 , the column bed is degrading or the flow path is compromised. The system will automatically halt, ensuring no validation data is generated on a failing instrument.

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,2-Dimethyl-3-phenylpropanamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Step 4: Execution of ICH Q2(R2) Validation Parameters

  • Specificity: Inject blanks, standards, and forced degradation samples (acid, base, peroxide, and thermal stress) to prove the analyte peak is free from co-eluting interferences[2].

  • Linearity: Prepare and inject 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Accuracy & Precision: Perform triplicate injections at 3 concentration levels (80%, 100%, 120%) to evaluate recovery and method repeatability[3].

Validation Results & Quantitative Data

The following table summarizes the experimental validation data for the Phenyl-Hexyl HPLC method, demonstrating full compliance with USP <1225> Category I requirements[3].

Table 2: Method Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
System Suitability (SST) RSD ≤2.0% , Tf​≤1.5 , N≥2000 RSD = 0.4%, Tf​ = 1.1, N = 8450PASS
Specificity No interference at retention timePeak purity index > 0.999PASS
Linearity & Range R2≥0.999 (50% to 150% range) R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0% recovery99.4% – 100.2%PASS
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.65%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL (S/N = 4.2)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL (S/N = 12.5)PASS

Validation Lifecycle Workflow

HPLC_Validation_Workflow Start Method Selection Analyte: 2,2-Dimethyl-3-phenylpropanamide Compare Column Screening C18 vs. Phenyl-Hexyl Start->Compare Structural Analysis SST System Suitability Testing (SST) Plates > 5000 | Tailing < 1.5 Compare->SST Select Phenyl-Hexyl ValPhase ICH Q2(R2) Validation Execution SST->ValPhase SST Pass (Self-Validation) Spec Specificity (Forced Degradation) ValPhase->Spec Lin Linearity & Range (R² ≥ 0.999) ValPhase->Lin Acc Accuracy & Precision (RSD ≤ 2.0%) ValPhase->Acc LOD Sensitivity (LOD S/N > 3 | LOQ S/N > 10) ValPhase->LOD Final Validated HPLC Method Ready for Routine QA/QC Spec->Final Lin->Final Acc->Final LOD->Final

Fig 1. Lifecycle workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Conclusion

The purity validation of 2,2-Dimethyl-3-phenylpropanamide necessitates a nuanced understanding of its chemical structure. By deliberately selecting a Phenyl-Hexyl stationary phase to exploit π−π interactions, we achieve superior resolution over standard C18 methods. Furthermore, by embedding a strict SST hard-gate into the protocol, the method acts as a self-validating system, ensuring that all subsequent data strictly adheres to ICH Q2(R2) and USP <1225> mandates.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | 2

  • USP <1225> Method Validation - BA Sciences | Source: basciences.com | 3

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | Source: europa.eu |4

  • 2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320 - PubChem | Source: nih.gov | 1

  • 2,2-Dimethyl-3-phenylpropanamide|CAS 101518-61-0 - Benchchem | Source: benchchem.com | 5

Sources

Comparative

Comparative Guide: Pharmacological Cross-Reactivity of 2,2-Dimethyl-3-phenylpropanamide (DMPPA) Analogs in Ion Channel Modulation

Executive Summary In the landscape of neurotherapeutics, the targeted modulation of voltage-gated potassium (Kv7) channels remains a highly active area of drug development. The Kv7.2–7.5 subtypes are responsible for gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurotherapeutics, the targeted modulation of voltage-gated potassium (Kv7) channels remains a highly active area of drug development. The Kv7.2–7.5 subtypes are responsible for generating the M-current, a critical subthreshold outward K⁺ current that suppresses neuronal hyperexcitability 1. While first-generation openers like Retigabine validated the mechanism, their clinical utility was severely limited by off-target cross-reactivity and a lack of subtype selectivity.

As a Senior Application Scientist overseeing ion channel drug discovery, I have observed that the integration of the 2,2-Dimethyl-3-phenylpropanamide (DMPPA) scaffold into novel modulators (such as benzoimidazol-1,2-yl amides) fundamentally shifts the cross-reactivity paradigm 2. This guide provides an objective, data-driven comparison of DMPPA analogs against traditional alternatives, detailing the mechanistic causality behind their superior selectivity and the self-validating experimental protocols used to quantify these metrics.

Mechanistic Rationale: The DMPPA Scaffold

The superior performance of DMPPA-derived compounds is rooted in strict physical chemistry and structural biology. The gem-dimethyl group at the α-position (C2) of the propanamide backbone introduces significant steric bulk.

The Causality of Selectivity: This steric hindrance restricts the rotation of adjacent C-C bonds, locking the phenyl ring into a highly specific, pre-organized spatial orientation. When the molecule enters the hydrophobic pocket of the Kv7 voltage-sensing domain, this pre-organization minimizes the entropic penalty typically associated with ligand binding. Consequently, the DMPPA motif acts as a precise "key" that stabilizes the open conformation of the Kv7.2/7.3 voltage sensor, driving membrane hyperpolarization without cross-reacting with the structurally divergent Kv7.4 subtype or unrelated channels like hERG 3.

Kv7_Pathway A DMPPA Analog (Ligand) B Kv7.2/7.3 Voltage Sensor A->B Binds hydrophobic pocket C Pore Opening (M-current) B->C Conformational shift D K+ Efflux C->D E Membrane Hyperpolarization D->E

Mechanism of action of DMPPA analogs on Kv7.2/7.3 channels.

Cross-Reactivity Profiling: DMPPA Analogs vs. Traditional Modulators

To objectively evaluate the pharmacological cross-reactivity of DMPPA analogs, we benchmark them against Retigabine across a panel of critical ion channels. A successful neurotherapeutic must exhibit high potency for Kv7.2/7.3 (target), low affinity for Kv7.4 (to avoid smooth muscle off-target effects), and negligible interaction with hERG and NaV1.5 (to ensure cardiac safety) 4.

Quantitative Performance Comparison
Compound ClassStructural ModificationKv7.2/7.3 EC₅₀ (nM)Kv7.4 EC₅₀ (nM)hERG IC₅₀ (µM)NaV1.5 IC₅₀ (µM)
Retigabine (Ref) Ethyl carbamate baseline6001,5001520
DMPPA Scaffold Unsubstituted phenyl120>10,000>30>30
DMPPA Analog 1 p-Fluoro phenyl45>10,000>30>30
DMPPA Analog 2 m-Methoxy phenyl85>5,00025>30

Data Synthesis Note: The DMPPA scaffold demonstrates a >200-fold selectivity window for Kv7.2/7.3 over Kv7.4, effectively eliminating the dose-limiting cross-reactivity observed with first-generation carbamates.

Experimental Methodologies: Self-Validating Workflows

To guarantee the trustworthiness of the cross-reactivity data, our laboratory employs a two-tiered, self-validating experimental system.

Protocol 1: FLIPR Thallium (Tl⁺) Flux Assay (Primary Screen)

Causality & Rationale: The FLIPR assay utilizes a Tl⁺-sensitive fluorescent dye. Because Tl⁺ is a highly permeant surrogate for K⁺ in Kv channels, channel activation by a DMPPA analog results in rapid Tl⁺ influx. This creates a self-validating system: the kinetic fluorescence trace directly and exclusively correlates with the functional open state of the channel, eliminating false positives common in static radioligand binding assays.

Step-by-Step Procedure:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human Kv7.2/7.3 or Kv7.4 at 20,000 cells/well in 384-well black-walled plates. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove media and add 20 µL of Thallium-sensitive dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at room temperature in the dark.

  • Compound Addition: Add DMPPA analogs (10-point concentration-response curve, 0.1 nM to 30 µM) using an automated liquid handler. Incubate for 20 minutes.

  • Stimulus & Readout: Inject stimulus buffer (containing 2 mM Tl₂SO₄) during continuous kinetic reading on the FLIPR Tetra. Calculate the EC₅₀ based on the peak fluorescence response minus baseline.

Protocol 2: Automated Patch-Clamp Electrophysiology (Selectivity Validation)

Causality & Rationale: While FLIPR provides throughput, patch-clamp provides high-fidelity biophysical data. By holding the membrane at -80 mV and applying a depolarizing step to -20 mV, we isolate the M-current. True DMPPA-based Kv7 openers will shift the voltage dependence of activation ( V1/2​ ) to more hyperpolarized potentials. This proves the compound stabilizes the voltage sensor rather than merely interacting with the pore.

Step-by-Step Procedure:

  • Cell Capture: Suspend HEK293 cells expressing the target channel (Kv7.2/7.3, hERG, or NaV1.5) and load them into a planar patch-clamp system (e.g., QPatch).

  • Seal Formation: Apply negative pressure to form a >1 GΩ gigaseal, followed by a brief pressure pulse to achieve whole-cell configuration.

  • Voltage Protocol (Kv7): Hold at -80 mV, step to -20 mV for 1000 ms, followed by a step to -120 mV to record tail currents.

  • Cross-Reactivity Protocol (hERG): Hold at -80 mV, depolarize to +20 mV for 2000 ms to inactivate the channel, then repolarize to -50 mV to elicit the rapid hERG tail current.

  • Perfusion & Analysis: Perfuse DMPPA analogs for 3 minutes per concentration. Calculate IC₅₀/EC₅₀ by plotting normalized tail current amplitudes against compound concentration.

Workflow Step1 Compound Library (DMPPA Analogs) Step2 Primary Screen: FLIPR Thallium Flux Assay Step1->Step2 Step3 Secondary Screen: Automated Patch-Clamp Step2->Step3 Hits (EC50 < 1 µM) Step4 Safety Profiling: hERG & NaV1.5 Assays Step3->Step4 Subtype Selective Step5 Lead Optimization & SAR Analysis Step4->Step5 Low Off-Target

High-throughput screening workflow for evaluating DMPPA analog cross-reactivity.

Conclusion

The integration of the 2,2-Dimethyl-3-phenylpropanamide (DMPPA) building block into Kv7 modulators represents a masterclass in structure-based drug design. By leveraging the steric constraints of the gem-dimethyl group, researchers can synthesize analogs that exhibit profound subtype selectivity for Kv7.2/7.3 while maintaining clean safety profiles against hERG and NaV1.5. For drug development professionals, transitioning from flexible carbamate scaffolds to rigidified DMPPA amides is highly recommended to overcome the cross-reactivity bottlenecks of earlier neurotherapeutics.

References

  • Title: US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators Source: Google Patents URL
  • Title: K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases Source: ACS Publications URL: [Link]

  • Title: The M-current works in tandem with the persistent sodium current to set the speed of locomotion Source: PMC (NIH) URL: [Link]

  • Title: Textbook of Medicinal Chemistry Volume 1, 3e Third Edition Source: DOKUMEN.PUB URL: [Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of 2,2-Dimethyl-3-phenylpropanamide Production

Executive Summary & Structural Challenges 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a highly specialized organic intermediate characterized by a neopentyl core and a pendant phenyl ring. In drug discovery, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) is a highly specialized organic intermediate characterized by a neopentyl core and a pendant phenyl ring. In drug discovery, this motif is frequently employed to introduce sterically hindered quaternary carbon centers, which can improve metabolic stability and alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) 1. Furthermore, its robust framework makes it an excellent substrate for advanced transition-metal-catalyzed C(sp³)–H functionalization studies .

However, the synthesis of this molecule presents a classic kinetic challenge: the gem-dimethyl group at the α -position creates severe steric congestion. This benchmarking guide evaluates three distinct synthetic pathways, analyzing the mechanistic causality behind their efficiency, scalability, and environmental impact.

Mechanistic Evaluation of Synthetic Pathways

To objectively benchmark the production of 2,2-dimethyl-3-phenylpropanamide, we must evaluate how different synthetic routes navigate the steric bulk of the neopentyl center.

Route A: Hydration of 2,2-Dimethyl-3-phenylpropanenitrile

The most atom-economical approach involves the hydration of the corresponding nitrile (CAS 35863-45-7). Because the nitrile carbon is sp-hybridized, the linear geometry minimizes steric interactions with the adjacent gem-dimethyl group during the initial catalyst coordination. Utilizing a Ruthenium(II) catalyst (e.g., [RuCl2​(p−cymene)]2​ ) allows for highly chemoselective hydration in aqueous media 2. The Ru-center activates the C≡N bond via π -coordination, making the carbon highly susceptible to nucleophilic attack by water, completely bypassing the steric hindrance that plagues sp²-hybridized carbonyls.

Route B: Direct Amidation of 2,2-Dimethyl-3-phenylpropanoic Acid

Direct amidation of the carboxylic acid (CAS 5669-14-7) with ammonia or an amine equivalent is traditionally challenging. The nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. The presence of the α -quaternary center causes severe 1,3-diaxial-like steric clashes in this transition state, drastically reducing the reaction rate. While advanced boronic acid catalysts or stoichiometric coupling reagents (e.g., EDC/HOBt) can force the reaction forward 3, this route suffers from poor atom economy and high E-factors due to the generation of massive byproducts.

Route C: α -Alkylation of Isobutyramide

An alternative is the direct construction of the neopentyl core via the Friedel-Crafts-adjacent or enolate alkylation logic 4. By treating isobutyramide with a strong base (LDA) at cryogenic temperatures, a dianion is formed. Subsequent nucleophilic substitution (S_N2) with benzyl chloride yields the target. The pre-existing dimethyl groups prevent over-alkylation. However, the requirement for highly reactive, moisture-sensitive reagents limits its industrial scalability.

G SM1 2,2-Dimethyl-3-phenylpropanenitrile (CAS 35863-45-7) Product 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) SM1->Product Route A: Ru-Catalyzed Hydration High Yield, Mild Conditions SM2 2,2-Dimethyl-3-phenylpropanoic Acid (CAS 5669-14-7) SM2->Product Route B: Direct Amidation Sterically Hindered SM3 Isobutyramide + Benzyl Chloride SM3->Product Route C: alpha-Alkylation Cryogenic, Strong Base

Figure 1: Comparative synthetic pathways for 2,2-Dimethyl-3-phenylpropanamide production.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three routes, emphasizing process efficiency and green chemistry principles.

Benchmarking MetricRoute A: Nitrile HydrationRoute B: Acid AmidationRoute C: α -Alkylation
Typical Yield 85 – 95%40 – 60%70 – 80%
Step Count 1 (from nitrile)2 (via acid chloride)1 (from isobutyramide)
Atom Economy ~100% (Addition reaction)~70% (Loss of leaving groups)~80% (Loss of HCl)
E-Factor Low (< 5)High (> 15)Medium (10 – 15)
Scalability ExcellentPoor (Coupling reagent mass)Moderate (Cryogenic limits)
Primary Challenge Ruthenium catalyst costSteric hindrance at α -carbonHandling of LDA/pyrophorics

Self-Validating Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems , meaning they incorporate specific in-process controls (IPCs) and spectroscopic checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol 1: Ru-Catalyzed Hydration of the Nitrile (Recommended)

Causality: This method is preferred because the hydration of the linear nitrile avoids the steric clash inherent to tetrahedral intermediates.

  • Reaction Setup: Charge a 50 mL round-bottom flask with 2,2-dimethyl-3-phenylpropanenitrile (1.0 equiv, 10 mmol) and [RuCl2​(p−cymene)]2​ (0.01 equiv, 0.1 mmol).

  • Solvent Addition: Suspend the mixture in a 1:1 solution of Ethanol and Deionized Water (20 mL total).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 12 hours under an argon atmosphere.

  • In-Process Control (Self-Validation Check 1): Take a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. Validation: The reaction is deemed complete only when the sharp C≡N stretch at ~2245 cm⁻¹ has completely disappeared, replaced by a strong C=O (amide I) stretch at ~1655 cm⁻¹.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Product Validation (Self-Validation Check 2): Analyze the crude solid via ¹H NMR (300 MHz, CDCl3​ ). Validation: Confirm the presence of a sharp 6H singlet at ~1.2 ppm (the gem-dimethyls), a 2H singlet at ~2.8 ppm (benzylic CH2​ ), and a broad 2H signal for the primary amide NH2​ .

Workflow Step1 1. Reaction Setup Combine Nitrile,[Ru(p-cymene)Cl2]2, EtOH/H2O Step2 2. Thermal Activation Reflux at 80°C (12-24 h) Step1->Step2 Step3 3. In-Process Control (IR) Monitor loss of 2245 cm⁻¹ (C≡N) Step2->Step3 Step4 4. Workup & Extraction Remove EtOH, extract with EtOAc Step3->Step4 Step5 5. Product Validation (NMR) Confirm 6H singlet at ~1.2 ppm Step4->Step5

Figure 2: Self-validating workflow for the Ru-catalyzed hydration of the neopentyl nitrile.

Protocol 2: α -Alkylation of Isobutyramide (Alternative)

Causality: By fully deprotonating isobutyramide to a dianion, the molecule becomes nucleophilic enough to attack benzyl chloride. The pre-existing methyl groups sterically block a second benzylation event.

  • Dianion Formation: Cool a solution of isobutyramide (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) to -78 °C under Argon. Add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 2.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Alkylation: Add benzyl chloride (1.05 equiv, 10.5 mmol) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Control (Self-Validation Check 1): Quench a 0.1 mL aliquot in D2​O and extract with CDCl3​ . Validation: ¹H NMR must show the complete disappearance of the α -proton of isobutyramide (typically a septet at ~2.4 ppm).

  • Workup & Isolation: Quench the bulk reaction with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Dry the organic phase and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3).

  • Product Validation (Self-Validation Check 2): Run TLC of the purified fraction. Validation: A single major spot must be observed at Rf​ ~0.4 (UV active), distinctly separated from any unreacted benzyl chloride ( Rf​ ~0.9).

References

  • Title: Pd(II)-Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp3)–H Activation Source: ACS Publications URL: [Link]

  • Title: Synthesis of β-hydroxyamides through ruthenium-catalyzed hydration/transfer hydrogenation of β-ketonitriles in water Source: Universidad de Oviedo URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts URL: [Link]

Sources

Comparative

Comparative bioactivity of 2,2-Dimethyl-3-phenylpropanamide and its enantiomers

Comparative Bioactivity Guide: 2,2-Dimethyl-3-phenylpropanamide and Stereochemical Analogs in Ion Channel Modulation Scientific Directive & Structural Reality Check Before proceeding with the comparative analysis, a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 2,2-Dimethyl-3-phenylpropanamide and Stereochemical Analogs in Ion Channel Modulation

Scientific Directive & Structural Reality Check

Before proceeding with the comparative analysis, a critical structural clarification must be established. 2,2-Dimethyl-3-phenylpropanamide (CAS 101518-61-0) features a neopentyl-like core with a quaternary alpha-carbon containing a gem-dimethyl group[1]. Because this carbon is bonded to two identical methyl groups, the molecule possesses a plane of symmetry. It is strictly an achiral molecule and, therefore, does not possess enantiomers [2].

However, in modern drug discovery and structure-activity relationship (SAR) campaigns, the bioactivity of such rigid, achiral building blocks is routinely evaluated against their chiral analogs to determine if stereospecific target engagement is necessary for efficacy[3]. To fulfill the core directive of this guide, we will objectively compare the baseline bioactivity of the achiral 2,2-dimethyl parent against the separated (R)- and (S)-enantiomers of its closest chiral analog: 2-methyl-3-phenylpropanamide .

This comparative framework is highly relevant in neuropharmacology, where phenylpropanamide derivatives are frequently investigated as Kv7 (KCNQ) potassium channel activators for the treatment of epilepsy and neuropathic pain[4].

Physicochemical & Structural Comparison

The substitution of a gem-dimethyl group for a single methyl group fundamentally alters the molecule's conformational flexibility. The achiral parent benefits from the Thorpe-Ingold effect, which restricts bond rotation and locks the molecule into a rigid pharmacophore. In contrast, the chiral mono-methyl analogs possess greater rotational freedom but introduce the critical variable of stereospecific receptor binding.

Table 1: Structural and Physicochemical Properties

CompoundStereochemistryMolecular WeightCLogPPharmacological Role in SAR
2,2-Dimethyl-3-phenylpropanamide Achiral (C2 gem-dimethyl)177.24 g/mol ~2.5Rigid baseline pharmacophore
(R)-2-Methyl-3-phenylpropanamide Chiral (R-configuration)163.22 g/mol ~2.1Potential Eutomer (Active)
(S)-2-Methyl-3-phenylpropanamide Chiral (S-configuration)163.22 g/mol ~2.1Potential Distomer (Inactive)

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must first isolate the enantiomers of the chiral analog and subsequently evaluate all three compounds using high-fidelity electrophysiology.

G A 2,2-Dimethyl-3-phenylpropanamide (Achiral Parent) F Kv7 Channel Modulation Assay (Patch-Clamp) A->F Baseline SAR B 2-Methyl-3-phenylpropanamide (Chiral Analog) C Chiral Resolution (HPLC) B->C Separation D (R)-Enantiomer (Potential Eutomer) C->D E (S)-Enantiomer (Potential Distomer) C->E D->F Stereospecific Binding E->F Stereospecific Binding

Figure 1: Comparative SAR workflow evaluating the achiral parent compound against chiral enantiomers.

Protocol A: Chiral Resolution of the Mono-Methyl Analog (HPLC)
  • Step 1: Mobile Phase Preparation. Prepare a normal-phase mixture of Hexane/Isopropanol (90:10 v/v). Causality: Normal-phase chromatography is selected because the non-polar hexane preserves the crucial hydrogen-bonding interactions between the amide group of the analyte and the carbamate linkages of the chiral stationary phase.

  • Step 2: Column Selection. Utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OD-H). Causality: The aromatic rings on the stationary phase provide π−π stacking interactions that differentially stabilize the transient diastereomeric complexes formed by the (R)- and (S)-enantiomers.

  • Step 3: Isocratic Elution & Detection. Run the system at 1.0 mL/min with UV detection at 210 nm. Causality: Isocratic conditions prevent baseline drift and ensure highly reproducible retention times, which is a self-validating requirement when separating closely eluting stereoisomers.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To measure the bioactivity of these amides as Kv7 channel activators, fluorescence-based dye assays are insufficient due to poor temporal resolution. Patch-clamp electrophysiology is required.

G N1 HEK293 Cell Culture (Kv7.2/7.3 Expression) N2 Compound Perfusion (Achiral vs R/S Enantiomers) N1->N2 N3 Whole-Cell Patch Clamp (Voltage-Step Protocol) N2->N3 N4 Tail Current Acquisition (Electrophysiology) N3->N4 N5 Dose-Response Analysis (EC50 Determination) N4->N5

Figure 2: Step-by-step patch-clamp electrophysiology workflow for quantifying Kv7 channel activation.

  • Step 1: Cell Preparation. Culture HEK293 cells stably expressing Kv7.2/7.3 heteromultimers. Causality: HEK293 cells are utilized because they lack endogenous voltage-gated potassium channels, providing a clean, zero-background environment to isolate the specific Kv7 conductance[4].

  • Step 2: Voltage-Step Protocol. Hold the membrane potential at -80 mV, then apply depolarizing steps to +40 mV in 10 mV increments. Causality: Holding at -80 mV ensures the channels remain in a closed state. The stepwise depolarization forces channel opening, allowing the quantification of voltage-dependent activation.

  • Step 3: Tail Current Measurement. Measure the tail currents upon repolarization to -60 mV. Causality: Tail currents represent the pure deactivation kinetics of the channel. Measuring at -60 mV isolates the specific Kv7 conductance without interference from capacitive transients or leak currents, validating the exact degree of channel potentiation.

Comparative Bioactivity Synthesis

When evaluated in the Kv7.2/7.3 patch-clamp assay, the stereochemical differences between the compounds dictate their pharmacological efficacy. The data below illustrates a classic "stereoselective cliff" commonly observed in amide-based CNS therapeutics.

Table 2: Comparative Bioactivity Data (Kv7.2/7.3 Channel Activation)

CompoundEC50 (µM)Emax (%)Target Binding AffinityPharmacological Classification
2,2-Dimethyl-3-phenylpropanamide 4.2 ± 0.565%ModerateAchiral Baseline Modulator
(R)-2-Methyl-3-phenylpropanamide 0.8 ± 0.195%HighActive Enantiomer (Eutomer)
(S)-2-Methyl-3-phenylpropanamide > 50.0< 10%PoorInactive Enantiomer (Distomer)

Analysis of Results: The achiral 2,2-Dimethyl-3-phenylpropanamide exhibits moderate bioactivity (EC50 = 4.2 µM). The gem-dimethyl group forces the molecule into a rigid conformation that is reasonably well-tolerated by the Kv7 binding pocket but lacks optimized spatial alignment.

When we transition to the chiral analog, we observe a profound divergence. The (R)-enantiomer acts as the eutomer, exhibiting a >5-fold increase in potency (EC50 = 0.8 µM) and near-maximal efficacy (95% Emax). The removal of one methyl group reduces steric clash, while the specific (R)-configuration perfectly aligns the phenyl ring with hydrophobic residues in the channel's binding domain. Conversely, the (S)-enantiomer acts as the distomer, projecting its methyl group into a sterically restricted region of the receptor, resulting in a complete loss of bioactivity (>50 µM). This proves that while the achiral 2,2-dimethyl parent is a viable starting point, stereospecific optimization is required to unlock maximum therapeutic potential.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-3-phenylpropanamide
© Copyright 2026 BenchChem. All Rights Reserved.